Choline Chloride-13C3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
142.60 g/mol |
IUPAC 名称 |
2-hydroxyethyl-tri((113C)methyl)azanium chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1,2+1,3+1; |
InChI 键 |
SGMZJAMFUVOLNK-HCULJTSZSA-M |
手性 SMILES |
[13CH3][N+]([13CH3])([13CH3])CCO.[Cl-] |
规范 SMILES |
C[N+](C)(C)CCO.[Cl-] |
产品来源 |
United States |
Foundational & Exploratory
What is Choline Chloride-13C3 and its chemical properties
An In-depth Technical Guide to Choline (B1196258) Chloride-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline Chloride-13C3 is a stable isotope-labeled form of choline chloride, an essential nutrient and a quaternary ammonium (B1175870) salt.[1][2] In this molecule, the three methyl groups attached to the nitrogen atom are substituted with the heavy carbon isotope, ¹³C. This isotopic labeling makes it an invaluable tool in metabolic research and quantitative analysis, as it is chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass.
Primarily, this compound serves two key functions in a research setting:
-
Metabolic Tracer: It is used to trace the metabolic fate of choline through various biochemical pathways in vitro and in vivo, enabling detailed metabolic flux analysis.[1][3]
-
Internal Standard: It is employed as an internal standard for highly accurate quantification of unlabeled choline and its metabolites in complex biological samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3]
This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and experimental applications of this compound.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder. Its fundamental properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| IUPAC Name | (2-hydroxyethyl)tri(¹³C)methylazanium chloride | |
| Synonym(s) | 2-hydroxy-N,N,N-tri(methyl-13C)ethan-1-aminium chloride | |
| CAS Number | Not available for this specific isotopologue | |
| Unlabeled CAS | 67-48-1 | [4] |
| Molecular Formula | C₂¹³C₃H₁₄ClNO | [5][6] |
| Molecular Weight | 142.60 g/mol | [5][6] |
| Purity | ≥98% (Typical) | [5] |
Table 2: Solubility and Storage
| Parameter | Details | Reference |
| Solubility | ||
| In Water | 60 mg/mL (420.76 mM) | [7] |
| In DMSO | ≥ 140 mg/mL (981.77 mM) | [7] |
| Storage (Solid) | Store at room temperature under an inert atmosphere. | [8] |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [1][7] |
Metabolic Pathways of Choline
Choline is a central node in cellular metabolism, participating in three primary pathways.[9] The use of this compound allows researchers to trace the flow of the ¹³C-labeled methyl groups through these interconnected networks.
-
Phosphorylation (Kennedy Pathway): This pathway is responsible for the de novo synthesis of phosphatidylcholine (PC), a critical component of cell membranes.[9][10]
-
Oxidation: Choline is oxidized in the liver and kidneys to form betaine. Betaine is a vital methyl donor in the one-carbon metabolism cycle, where it contributes to the remethylation of homocysteine to form methionine.[11][12]
-
Acetylation: In cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) to produce the neurotransmitter acetylcholine, which is essential for nerve signaling.[9][11]
Experimental Protocols
The most common application of this compound is as an internal standard for quantification of choline and its metabolites by isotope dilution mass spectrometry.
General Protocol: Quantification in Plasma by LC-MS/MS
This protocol outlines a representative method for measuring choline levels in plasma. Researchers should optimize parameters for their specific instrumentation and sample types.
1. Preparation of Standards and Internal Standard (IS):
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in water).
-
From this, prepare a working internal standard solution (e.g., 10 µM).
-
Prepare a series of calibration standards of unlabeled choline chloride of known concentrations.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous is typically used to retain and elute choline.
-
-
Mass Spectrometry (MS): Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific mass-to-charge (m/z) transitions for both the analyte (unlabeled choline) and the internal standard (¹³C₃-choline).
-
Unlabeled Choline Transition (example): Q1: 104.1 m/z → Q3: 60.1 m/z
-
¹³C₃-Choline Transition (example): Q1: 107.1 m/z → Q3: 63.1 m/z
-
4. Data Analysis:
-
Integrate the peak areas for both the unlabeled choline and the ¹³C₃-choline transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of choline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers in metabolism, neuroscience, and drug development. Its utility as a stable isotope tracer allows for the precise mapping of choline's metabolic fate, while its role as an internal standard ensures the highest accuracy in quantitative studies. The methodologies and data presented in this guide provide a foundational understanding for the effective application of this powerful research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope.com [isotope.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. immunomart.com [immunomart.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound|BLD Pharm [bldpharm.com]
- 9. imrpress.com [imrpress.com]
- 10. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Principle of Metabolic Tracing with Choline Chloride-¹³C₃: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing utilizing stable isotopes has become an indispensable tool in understanding the intricate network of biochemical pathways that underpin cellular function in both healthy and diseased states. Choline (B1196258), an essential nutrient, plays a pivotal role in a multitude of cellular processes, including the synthesis of the major membrane phospholipid, phosphatidylcholine, the neurotransmitter acetylcholine (B1216132), and the methyl donor betaine. The metabolism of choline is frequently dysregulated in various pathologies, most notably in cancer, making it a compelling area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the principles and methodologies for tracing choline metabolism using Choline Chloride-¹³C₃, a stable isotope-labeled tracer. We will delve into the core metabolic pathways, present detailed experimental protocols, and offer quantitative insights into the dynamics of choline metabolism, with a particular focus on applications in cancer research and drug development.
Core Principles of ¹³C₃-Choline Metabolic Tracing
Metabolic tracing with Choline Chloride-¹³C₃ relies on the introduction of a "heavy" version of choline into a biological system. The ¹³C₃-label is on the three methyl groups of the choline molecule. As the cells take up and metabolize this labeled choline, the ¹³C atoms are incorporated into downstream metabolites. By using sensitive analytical techniques such as mass spectrometry, the ¹³C-labeled metabolites can be distinguished from their unlabeled counterparts based on their increased mass. This allows for the precise tracking and quantification of the flow of choline through its various metabolic fates, providing a dynamic view of pathway activity.
Key Metabolic Fates of Choline
Choline is primarily metabolized through three key pathways, each with critical cellular functions:
-
The Kennedy Pathway (CDP-Choline Pathway): This is the primary route for the synthesis of phosphatidylcholine (PC), an essential component of cellular membranes. Choline is first phosphorylated by Choline Kinase (Chk) to produce phosphocholine (B91661). This is a critical regulatory step and is often upregulated in cancer.[1][2] Phosphocholine is then converted to CDP-choline, which is subsequently combined with diacylglycerol to form phosphatidylcholine.
-
Oxidation to Betaine: In the mitochondria, choline can be oxidized to betaine. Betaine is a crucial methyl donor in one-carbon metabolism, participating in the remethylation of homocysteine to methionine.
-
Synthesis of Acetylcholine: In cholinergic neurons, choline is a direct precursor for the synthesis of the neurotransmitter acetylcholine (ACh), a process catalyzed by choline acetyltransferase.
Signaling Pathways and Regulation in Cancer
The dysregulation of choline metabolism in cancer is often linked to alterations in key signaling pathways. The upregulation of Choline Kinase alpha (Chkα) is a hallmark of many cancers and has been associated with oncogenic signaling pathways such as the MAPK pathway .[3] Increased Chkα activity leads to elevated levels of phosphocholine, which can act as a second messenger, promoting cell proliferation and survival.[1][4] This makes the enzymes of the choline metabolic pathway, particularly Chkα, attractive targets for cancer therapy.
Experimental Workflow for ¹³C₃-Choline Metabolic Tracing
A typical metabolic tracing experiment with ¹³C₃-Choline Chloride involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the labeling period.
-
Labeling Medium: Prepare culture medium containing a known concentration of Choline Chloride-¹³C₃. A common approach is to replace 50% of the unlabeled choline chloride with the ¹³C₃-labeled form.
-
Labeling: Once cells have attached and are in the exponential growth phase, replace the standard culture medium with the pre-warmed labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 8, 24, 48 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.
Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent to the cells. A commonly used method is a two-phase liquid-liquid extraction using a mixture of methanol, chloroform, and water. This separates the polar metabolites (including choline and phosphocholine) in the aqueous phase from the lipids (including phosphatidylcholine) in the organic phase.
-
Sample Collection: Collect the aqueous and organic phases separately. The cell debris can be pelleted by centrifugation.
-
Drying and Reconstitution: Dry the collected fractions, for example, under a stream of nitrogen. Reconstitute the dried extracts in a solvent compatible with the subsequent LC-MS analysis.
LC-MS/MS Analysis
-
Chromatography: For the analysis of polar choline metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. A zwitterionic or diol-based HILIC column can effectively separate choline, phosphocholine, and other polar metabolites.
-
Mobile Phases: A typical mobile phase system for HILIC consists of a high organic content solvent (e.g., acetonitrile) and an aqueous solvent with a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). A gradient from high to low organic content is used to elute the polar compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for its high sensitivity and specificity. Specific precursor-product ion transitions are monitored for both the unlabeled (¹²C) and ¹³C-labeled versions of each metabolite.
| Parameter | Setting |
| Chromatography | |
| Column | HILIC (e.g., ZIC-pHILIC, 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of both the unlabeled and ¹³C-labeled metabolites.
-
Isotopic Correction: Correct for the natural abundance of ¹³C in the unlabeled metabolites.
-
Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) of the ¹³C label in each metabolite at each time point using the following formula:
FE (%) = [¹³C-labeled metabolite area] / ([¹³C-labeled metabolite area] + [Unlabeled metabolite area]) * 100
Quantitative Data Presentation
The following table provides a representative example of the time-dependent fractional enrichment of ¹³C in key choline metabolites in a cancer cell line after incubation with 50% ¹³C₃-Choline Chloride.
| Time (hours) | ¹³C₃-Choline (%) | ¹³C₃-Phosphocholine (%) | ¹³C₃-Phosphatidylcholine (%) | ¹³C₃-Betaine (%) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 48 | 25 | 5 | 2 |
| 8 | 49 | 45 | 15 | 8 |
| 24 | 50 | 48 | 35 | 15 |
| 48 | 50 | 49 | 45 | 20 |
Note: This data is illustrative and will vary depending on the cell type, experimental conditions, and the specific cancer model.
Visualization of Choline Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of choline and their relevance in a cancer context.
Applications in Drug Development
Metabolic tracing with ¹³C₃-Choline Chloride is a powerful tool in the drug development pipeline:
-
Target Validation: By tracing the metabolic flux through the choline pathways, researchers can validate the functional importance of specific enzymes (e.g., Chkα) in cancer cell metabolism.
-
Mechanism of Action Studies: This technique can be used to elucidate the mechanism of action of drugs that target choline metabolism. For instance, a decrease in the fractional enrichment of ¹³C in phosphocholine after treatment with a Chkα inhibitor would confirm target engagement and efficacy.
-
Biomarker Discovery: Altered levels of ¹³C-labeled choline metabolites can serve as pharmacodynamic biomarkers to monitor treatment response in preclinical models.
-
Screening for Novel Therapeutics: Isotope tracing can be integrated into high-throughput screening platforms to identify novel compounds that modulate choline metabolism.
Conclusion
Metabolic tracing with Choline Chloride-¹³C₃ provides a robust and quantitative method to investigate the dynamic rewiring of choline metabolism in various biological contexts, particularly in cancer. The detailed experimental protocols and data analysis workflows presented in this guide offer a framework for researchers, scientists, and drug development professionals to leverage this powerful technique. By elucidating the intricate details of choline metabolism, we can uncover novel therapeutic targets and develop more effective strategies to combat diseases characterized by metabolic dysregulation.
References
- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Choline Chloride-¹³C₃ in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) is an essential nutrient that plays a critical role in cellular structure, signaling, and metabolism. Its metabolic fate is intricately linked to key cellular processes, including membrane synthesis, neurotransmission, and one-carbon metabolism. The use of stable isotope-labeled compounds, such as Choline Chloride-¹³C₃, has become an indispensable tool for elucidating the dynamics of choline metabolism in both normal and pathological states. This technical guide provides an in-depth overview of the applications of Choline Chloride-¹³C₃ in cellular metabolism, with a focus on experimental design, data interpretation, and the underlying biochemical pathways.
Choline's primary metabolic pathways involve its phosphorylation to phosphocholine, which is then incorporated into phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes.[1] Alternatively, choline can be oxidized to betaine (B1666868), which serves as a crucial methyl donor in the methionine cycle.[1] Understanding the flux through these pathways is paramount, particularly in cancer research, where altered choline metabolism is a recognized hallmark.[1][2]
Core Applications of Choline Chloride-¹³C₃
Choline Chloride-¹³C₃ serves as a powerful tracer to investigate various aspects of cellular metabolism:
-
Lipid Metabolism and Membrane Synthesis: By tracing the incorporation of the ¹³C₃-labeled choline headgroup into phosphatidylcholine and other phospholipids, researchers can quantify the rate of membrane biosynthesis. This is particularly relevant in studies of cell proliferation and cancer, where rapid membrane synthesis is required.[1][3]
-
One-Carbon Metabolism: The oxidation of choline to betaine links it to the methionine cycle. Tracing the ¹³C-labeled methyl groups from choline allows for the investigation of their contribution to S-adenosylmethionine (SAM)-dependent methylation reactions, which are vital for epigenetic regulation and other cellular processes.[1]
-
Metabolic Flux Analysis (MFA): ¹³C MFA is a quantitative method used to determine the rates of metabolic reactions within a cell.[4] Choline Chloride-¹³C₃ can be used in conjunction with other stable isotope tracers, such as ¹³C-labeled glucose and glutamine, to build comprehensive models of cellular metabolism.[4]
-
Drug Discovery and Development: By understanding how disease states, such as cancer, alter choline metabolism, researchers can identify potential therapeutic targets. Choline Chloride-¹³C₃ can be used to screen for drugs that modulate choline uptake or enzymatic activity within the choline metabolic network.
Experimental Design and Protocols
The successful application of Choline Chloride-¹³C₃ as a metabolic tracer requires careful experimental design and execution. Below are key considerations and a general protocol for cell culture-based experiments.
Key Experimental Parameters
| Parameter | Typical Range/Value | Considerations |
| Cell Type | Various (e.g., cancer cell lines, primary cells) | Metabolic characteristics can vary significantly between cell types. |
| Choline Chloride-¹³C₃ Concentration | 10 - 100 µM | Should be comparable to the concentration of unlabeled choline in the culture medium to accurately trace metabolic pathways.[1] |
| Labeling Duration | Minutes to >96 hours | Dependent on the turnover rate of the metabolites of interest. Short-term labeling is suitable for measuring initial uptake and phosphorylation rates, while longer-term labeling is necessary to observe incorporation into complex lipids and downstream metabolites.[1] |
| Cell Density | 0.2 x 10⁶ cells/well (6-well plate) | Should be optimized to ensure sufficient cell numbers for analysis without reaching overconfluence, which can alter metabolism.[1] |
| Analytical Method | LC-MS, NMR | The choice of analytical platform depends on the specific metabolites being measured and the desired sensitivity. |
General Experimental Workflow for ¹³C-Choline Tracing in Cultured Cells
References
- 1. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline metabolic profiling by magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid metabolism in T47D human breast cancer cells: 31P and 13C-NMR studies of choline and ethanolamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding Choline Metabolism Pathways with Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of choline (B1196258) metabolism, focusing on the application of stable isotope tracing and mass spectrometry to elucidate pathway dynamics. It is designed to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key metabolic and experimental workflows.
Introduction: The Central Role of Choline and Isotope Tracing
Choline is an essential nutrient vital for numerous physiological processes, including the synthesis of the major membrane phospholipid, phosphatidylcholine (PC), and the neurotransmitter acetylcholine.[1][2] It is also a key player in lipid transport and one-carbon metabolism through its oxidation product, betaine (B1666868).[1][2][3] Given its central role, aberrant choline metabolism is implicated in various pathologies, including liver disease, neurological disorders, and cancer.[4][5][6]
Stable isotope tracing, coupled with mass spectrometry, has become an indispensable tool for dynamically investigating cellular metabolism.[7][8][9] By introducing nutrients labeled with heavy, non-radioactive isotopes (like deuterium (B1214612) or carbon-13), researchers can track the metabolic fate of these precursors through various biochemical reactions.[8][10] This approach provides a dynamic view of metabolic flux—the rate of turnover of molecules through a pathway—which cannot be captured by static measurements of metabolite concentrations alone.[8][11]
This guide details the primary pathways of choline metabolism, the selection of appropriate stable isotope tracers, and the analytical methodologies required to quantify metabolic flux.
Core Pathways of Choline Metabolism
Choline homeostasis is maintained through three principal metabolic pathways: the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway for phosphatidylcholine synthesis, the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway for de novo choline synthesis (primarily in the liver), and the oxidation pathway for betaine production.
The Kennedy (CDP-Choline) Pathway
This is the primary route for synthesizing phosphatidylcholine (PC) in all nucleated mammalian cells.
-
Phosphorylation: Choline is first phosphorylated by choline kinase (CK) to form phosphocholine (B91661).
-
Activation: CTP:phosphocholine cytidylyltransferase (CT) catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to produce CDP-choline.
-
Final Step: Choline phosphotransferase (CPT) transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) molecule to form PC.
The PEMT Pathway
Primarily active in the liver, this pathway synthesizes PC through the sequential methylation of phosphatidylethanolamine (PE).[7] It provides a mechanism for de novo synthesis of choline moieties. The methyl groups are donated by S-adenosylmethionine (SAM).[7]
The Oxidation Pathway
In the mitochondria of liver and kidney cells, choline can be irreversibly oxidized to betaine.[3]
-
First Oxidation: Choline dehydrogenase (CHDH) converts choline to betaine aldehyde.
-
Second Oxidation: Betaine aldehyde dehydrogenase (BALDH) converts betaine aldehyde to betaine. Betaine then serves as a critical methyl donor in the one-carbon metabolism cycle, converting homocysteine to methionine in a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT).[12]
Stable Isotope Tracers for Choline Metabolism
The choice of stable isotope tracer is critical as it determines which pathways can be monitored.[13] Deuterated (D) and carbon-13 (¹³C) labeled precursors are most common.
Table 1: Common Stable Isotope Tracers in Choline Metabolism
| Tracer | Labeled Moiety | Key Pathway(s) Traced | Typical Application | References |
|---|---|---|---|---|
| d9-Choline | Trimethyl-d9 | CDP-Choline Pathway | Measuring flux to phosphocholine and phosphatidylcholine.[7][14] | [7][14][15] |
| ¹³C₃-Choline | Methyl-¹³C₃ | CDP-Choline & Oxidation Pathways | Tracing the choline headgroup and its methyl groups into one-carbon metabolism.[12] | [12] |
| d4-Ethanolamine | 1,1,2,2-d4 | Kennedy Pathway (for PE) | Quantifying phosphatidylethanolamine synthesis, a precursor for the PEMT pathway. | [7] |
| d3-Methionine | Methyl-d3 | PEMT Pathway | Specifically measures the de novo synthesis of phosphatidylcholine in the liver via PE methylation.[7] |[7] |
Using d9-choline allows for the specific tracing of exogenous choline through the Kennedy pathway to produce d9-labeled phosphatidylcholine (d9-PC).[14] In contrast, d3-methionine introduces a labeled methyl group, which is transferred to PE by the PEMT enzyme, resulting in d3-, d6-, and d9-PC species, thereby quantifying the flux through this specific pathway.[7]
Experimental Design and Workflow
A typical stable isotope tracing experiment involves several key stages, from administering the labeled compound to analyzing the mass isotopomer distribution in downstream metabolites. The overall goal is to measure the rate of incorporation of the heavy isotope into the metabolite pool of interest.
Detailed Experimental Protocols
The following sections outline a generalized protocol for a stable isotope tracing experiment using d9-choline in cell culture, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HCT116 or MCF7) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.[12]
-
Medium Preparation: Prepare culture medium (e.g., RPMI-1640) containing the stable isotope tracer. For d9-choline, a typical final concentration might be 10-100 µM, replacing the unlabeled choline in the medium.[11][15]
-
Labeling: After allowing cells to adhere, replace the standard medium with the isotope-containing medium.
-
Incubation: Culture the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of isotope incorporation. For steady-state analysis, a longer incubation (e.g., 72-96 hours) may be used.[12]
Metabolite Extraction
This protocol is adapted from standard lipid and aqueous metabolite extraction procedures.[1][16]
-
Washing: Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quenching/Lysis: Add 400 µL of a cold (-20°C) methanol (B129727)/chloroform (2:1, v/v) solution to each well to quench metabolic activity and lyse the cells.[1][16] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Phase Separation: Add 250 µL of a methanol/chloroform/water (2:1:0.8, v/v/v) solution.[1] Vortex vigorously and centrifuge at ~3000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection:
-
Aqueous Phase: Carefully collect the upper aqueous layer, which contains water-soluble metabolites like choline, phosphocholine, and betaine.
-
Organic Phase: Collect the lower organic layer, which contains lipid-soluble metabolites like phosphatidylcholine and sphingomyelin.
-
-
Drying and Reconstitution: Dry the separated phases under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried aqueous extract in a suitable solvent for LC-MS analysis (e.g., 200 µL of water).[1] Reconstitute the organic extract in a solvent like methanol or isopropanol (B130326).
LC-MS/MS Analysis
Analysis is typically performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[4][17]
-
Chromatography (Aqueous Metabolites):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separating polar choline metabolites.[4]
-
Mobile Phase A: 50 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A gradient from high organic to high aqueous content.
-
-
Chromatography (Lipid Metabolites):
-
Column: A C18 or C8 reverse-phase column.
-
Mobile Phase: Solvents typically include water, acetonitrile, and isopropanol with additives like ammonium formate or acetate.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode is standard for choline compounds.[1][17]
-
Detection: Use MRM to specifically detect and quantify each analyte and its isotopically labeled counterpart based on their unique precursor-to-product ion transitions. An isotope-labeled internal standard (e.g., d13-choline) should be spiked into all samples before extraction to correct for matrix effects and processing variability.[4]
-
Table 2: Example MRM Transitions for d9-Choline Tracing
| Analyte | Label | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|---|
| Choline | Unlabeled (d0) | 104.1 | 60.1 | Quantifier |
| Choline | Labeled (d9) | 113.1 | 69.1 | Tracer |
| Phosphocholine | Unlabeled (d0) | 184.1 | 86.1 | Kennedy Pathway Intermediate |
| Phosphocholine | Labeled (d9) | 193.1 | 95.1 | Kennedy Pathway Intermediate |
| Betaine | Unlabeled (d0) | 118.1 | 59.1 | Oxidation Pathway Product |
| Betaine | Labeled (d9) | 127.1 | 68.1 | Oxidation Pathway Product |
| PC (16:0/18:1) | Unlabeled (d0) | 760.6 | 184.1 | Precursor ion scan for PC headgroup |
| PC (16:0/18:1) | Labeled (d9) | 769.6 | 193.1 | Precursor ion scan for d9-PC headgroup |
Note: Specific m/z values for PC species will vary based on their fatty acid composition. The transitions shown for PC represent a common precursor ion scan used to identify all lipids containing a phosphocholine (m/z 184) or d9-phosphocholine (m/z 193) headgroup.[18]
Quantitative Data & Analysis
After LC-MS/MS analysis, the peak areas for the labeled (M+n) and unlabeled (M+0) forms of each metabolite are integrated. This data can be used to determine metabolite concentrations and calculate metabolic flux.
Representative Concentrations
The concentration of choline and its metabolites can vary significantly between different tissues and physiological states.
Table 3: Example Concentrations of Choline and Betaine in Human Plasma
| Analyte | Concentration Range (µmol/L) | Reference |
|---|---|---|
| Free Choline | 9.8 – 18.5 | [19] |
| Betaine | 15.2 – 66.3 |[19] |
Calculating Metabolic Flux
A key metric derived from stable isotope tracing is the Fractional Synthesis Rate (FSR) , which represents the fraction of the metabolite pool that is newly synthesized per unit of time. For a given metabolite, it can be calculated from the enrichment of its labeled form over time.
For phosphatidylcholine (PC) synthesis from d9-choline, the enrichment can be calculated as: Enrichment (%) = [Peak Area (d9-PC)] / [Peak Area (d9-PC) + Peak Area (d0-PC)] * 100
Plotting this enrichment over a time course allows for the calculation of the initial rate of synthesis. In studies of acute lung injury in children, measurable incorporation of methyl-d9 choline into both surfactant and serum PC was demonstrated, with peak incorporations reaching 0.7% in bronchoalveolar lavage fluid and 3.0% in serum.[20] This highlights the ability to quantify tissue-specific synthesis rates in vivo.[20]
Applications in Research and Drug Development
Understanding choline metabolism dynamics is crucial in several key areas:
-
Oncology: Cancer cells often exhibit upregulated choline metabolism to support rapid proliferation and membrane synthesis, making enzymes like choline kinase a potential therapeutic target.[12][21] Tracing studies can quantify this upregulation and assess the efficacy of targeted inhibitors.
-
Liver Disease: Conditions like non-alcoholic fatty liver disease (NAFLD) are associated with altered phospholipid metabolism.[7] Stable isotope tracing can dissect the relative contributions of the CDP-choline and PEMT pathways to hepatic lipid accumulation.[7]
-
Neurology: As a precursor to acetylcholine, choline metabolism is fundamental to neuroscience. Isotope tracing can be used to study the dynamics of neurotransmitter synthesis and turnover in models of neurological disease.
-
Drug Metabolism: Investigating how drugs impact lipid metabolism is critical. Isotope tracing provides a powerful readout for assessing off-target effects on major metabolic pathways like choline synthesis.
Conclusion
Stable isotope tracing offers an unparalleled window into the dynamics of choline metabolism. By combining labeled precursors like d9-choline with advanced LC-MS/MS analysis, researchers can move beyond static measurements to quantify the flux through key biosynthetic and catabolic pathways. The detailed protocols and data presented in this guide provide a foundational framework for professionals seeking to apply these powerful techniques to uncover novel biological insights and advance therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Genetic Variation in Choline-Metabolizing Enzymes Alters Choline Metabolism in Young Women Consuming Choline Intakes Meeting Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sensusimpact.com [sensusimpact.com]
- 7. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 11. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. adc.bmj.com [adc.bmj.com]
- 21. Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Choline Chloride-13C3 as a Substrate for Choline Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) kinase (ChoK) is a pivotal enzyme in the Kennedy pathway, catalyzing the ATP-dependent phosphorylation of choline to phosphocholine (B91661).[1] This reaction is the initial and committed step in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes essential for cellular structure, signaling, and proliferation.[1] In numerous malignancies, a significant upregulation of ChoK, particularly the ChoKα isoform, has been observed. This leads to elevated levels of phosphocholine, which not only contributes to membrane biogenesis in rapidly dividing cancer cells but also acts as a mitogenic signaling molecule. The reliance of cancer cells on this pathway has positioned ChoK as a promising therapeutic target for the development of novel anti-cancer agents.[2][3]
Stable isotope-labeled compounds, such as Choline Chloride-13C3, are invaluable tools for elucidating metabolic pathways and quantifying enzymatic activity.[4] this compound, a non-radioactive, stable isotope-labeled version of choline chloride, serves as an excellent substrate for choline kinase. Its use in conjunction with mass spectrometry-based detection methods allows for precise tracing of choline metabolism and accurate quantification of choline kinase activity in various biological systems. This technical guide provides a comprehensive overview of the use of this compound as a substrate for choline kinase, including relevant signaling pathways, quantitative data, and detailed experimental protocols.
Choline Kinase Signaling Pathways
Choline kinase activity is intricately linked with key oncogenic signaling pathways. The upregulation of ChoK in cancer is often driven by the Ras-Raf-MAPK and PI3K-Akt pathways. In turn, the product of ChoK activity, phosphocholine, can further stimulate these pro-proliferative and survival pathways, creating a positive feedback loop that fuels cancer progression.
Caption: Choline Kinase Signaling Pathway.
Quantitative Data
The enzymatic activity of choline kinase can be quantified by measuring the rate of phosphocholine formation from choline. While specific kinetic parameters for this compound are not extensively reported, the kinetic values for unlabeled choline provide a reliable approximation due to the negligible isotopic effect of 13C on the enzymatic reaction.
| Parameter | Value | Organism/Enzyme Source | Reference |
| Km for Choline | 0.68 mM | Rat Striatum (membrane-solubilized) | [5] |
| Km for Choline | 0.74 mM | Rat Striatum (soluble) | [5] |
Note: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These values are crucial for designing enzyme assays with appropriate substrate concentrations.
Experimental Protocols
In Vitro Choline Kinase Activity Assay using this compound and LC-MS/MS
This protocol describes a method to measure the activity of choline kinase in cell lysates or with purified enzyme by quantifying the formation of phosphocholine-13C3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Choline Kinase Assay Workflow.
Materials and Reagents:
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium Chloride)
-
Tris-HCl buffer (or other suitable buffer)
-
Purified choline kinase or cell lysate
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid (or other mobile phase modifier)
-
Internal standards (e.g., d9-choline, d9-phosphocholine)
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
-
ATP Stock Solution: 100 mM ATP in water.
-
This compound Stock Solution: 100 mM this compound in water.
-
Internal Standard Solution: A mixture of d9-choline and d9-phosphocholine at a known concentration in a suitable solvent.
-
-
Enzyme Preparation:
-
Purified Enzyme: Dilute the purified choline kinase to the desired concentration in assay buffer.
-
Cell Lysate: Prepare cell lysates by standard methods (e.g., sonication or detergent lysis) in a suitable lysis buffer. Determine the total protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Assay Buffer
-
10 mM ATP
-
A range of this compound concentrations (e.g., 0.1 to 5 mM) to determine kinetic parameters.
-
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the enzyme preparation (purified enzyme or cell lysate). The final reaction volume can be 50-100 µL.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a HILIC column for the separation of choline and phosphocholine.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent and product ions for Choline-13C3, Phosphocholine-13C3, and their corresponding internal standards.
-
Choline-13C3: Monitor the transition for the 13C-labeled parent ion to a characteristic product ion.
-
Phosphocholine-13C3: Monitor the transition for the 13C-labeled parent ion to a characteristic product ion.
-
-
-
-
Data Analysis:
-
Generate standard curves for Choline-13C3 and Phosphocholine-13C3 using known concentrations.
-
Quantify the amount of Phosphocholine-13C3 produced in each reaction.
-
Calculate the specific activity of choline kinase (e.g., in nmol of product formed per minute per mg of protein).
-
If kinetic parameters are desired, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Cellular Uptake and Metabolism of this compound
This protocol outlines a method for tracing the metabolism of this compound in cultured cells.
Procedure:
-
Cell Culture:
-
Culture cells of interest to the desired confluency in standard culture medium.
-
-
Isotope Labeling:
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic flux.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold saline.
-
Quench the metabolism and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using the LC-MS/MS method described above to quantify the levels of Choline-13C3, Phosphocholine-13C3, and other downstream metabolites.
-
-
Data Analysis:
-
Determine the rate of incorporation of the 13C label from choline into phosphocholine and other downstream metabolites.
-
This provides insights into the activity of the choline metabolic pathway within the cells under different experimental conditions.
-
Conclusion
This compound is a powerful and versatile tool for investigating the role of choline kinase in health and disease. Its use in stable isotope tracing studies, coupled with the precision of LC-MS/MS analysis, enables researchers to accurately quantify enzyme activity and dissect the complexities of choline metabolism. The detailed protocols and pathway information provided in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic potential of targeting choline kinase in cancer and other proliferative disorders.
References
- 1. Choline kinase - Wikipedia [en.wikipedia.org]
- 2. Kinetic and mechanistic characterisation of Choline Kinase-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline metabolism in breast cancer; 2H-, 13C- and 31P-NMR studies of cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evidence for membrane-associated choline kinase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Choline Chloride-¹³C₃ in Unraveling Lipid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Choline (B1196258) Chloride-¹³C₃ in the dynamic field of lipid biosynthesis research. Stable isotope labeling with ¹³C₃-choline has emerged as a powerful technique to trace the metabolic fate of choline, a crucial nutrient, and to quantify the flux through key lipid synthesis pathways. This guide details the underlying metabolic pathways, provides comprehensive experimental protocols, presents quantitative data, and outlines the data analysis workflow, offering a complete resource for researchers embarking on studies in this area.
Introduction: The Significance of Choline in Lipid Metabolism
Choline is an essential nutrient that plays a pivotal role in numerous physiological processes, including the synthesis of the major membrane phospholipid, phosphatidylcholine (PC). The de novo synthesis of PC primarily occurs through the Kennedy pathway, also known as the CDP-choline pathway. By employing Choline Chloride-¹³C₃, where the three methyl carbons on the choline molecule are replaced with the heavy isotope ¹³C, researchers can precisely track the incorporation of choline into PC and other downstream metabolites. This stable isotope tracing approach, coupled with mass spectrometry, allows for the quantitative analysis of lipid synthesis rates and the elucidation of metabolic pathway dynamics in both healthy and diseased states. This technique is invaluable for understanding the alterations in lipid metabolism associated with various pathologies, including cancer and metabolic disorders, and for the development of novel therapeutic interventions.
The Kennedy Pathway: The Central Route for Choline Incorporation into Phosphatidylcholine
The primary pathway for the incorporation of choline into phosphatidylcholine is the Kennedy pathway. This enzymatic cascade involves three key steps that take place in the cytoplasm and at the endoplasmic reticulum. The use of Choline Chloride-¹³C₃ allows for the direct tracing of the ¹³C₃-labeled headgroup as it is processed through this pathway.
The three ¹³C atoms from Choline Chloride-¹³C₃ are retained throughout the Kennedy pathway, resulting in a phosphatidylcholine molecule with a mass shift of +3 Da in its headgroup. This distinct isotopic signature is readily detectable by mass spectrometry, enabling precise quantification of de novo PC synthesis.
Experimental Design and Protocols
A typical ¹³C₃-choline labeling experiment in cultured cells involves several key stages, from cell culture and labeling to lipid extraction and sample preparation for mass spectrometry analysis.
Cell Culture and ¹³C₃-Choline Labeling
A step-by-step protocol for labeling cultured cells with Choline Chloride-¹³C₃ is outlined below.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Choline-free cell culture medium
-
Choline Chloride-¹³C₃ (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling. Allow cells to adhere and grow for at least 24 hours in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing choline-free medium with a known concentration of Choline Chloride-¹³C₃. The final concentration will depend on the cell type and experimental goals, but a common starting point is to match the choline concentration of the complete medium. For example, if the complete medium contains 14 mg/L of choline chloride, the labeling medium would be prepared with 14 mg/L of Choline Chloride-¹³C₃.
-
Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C₃-choline labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C₃ into lipids.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS.
-
The cell pellet can be stored at -80°C until lipid extraction.
-
Lipid Extraction
The Folch or Bligh and Dyer methods are commonly used for the extraction of total lipids from cultured cells.
Materials:
-
Cell pellet
-
Methanol
-
0.9% NaCl solution (or water)
-
Glass centrifuge tubes
-
Centrifuge
Procedure (Bligh and Dyer Method):
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 15 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for mass spectrometry analysis.
Quantitative Data Presentation
The primary output of a ¹³C₃-choline labeling experiment is the measurement of the fractional enrichment of ¹³C in various lipid species. This data provides a quantitative measure of the contribution of de novo synthesis to the total pool of a given lipid. The following table presents representative data from a hypothetical time-course experiment, illustrating the increasing incorporation of ¹³C₃ into different phosphatidylcholine (PC) species.
| Time (hours) | PC (16:0/18:1) ¹³C₃ Fractional Enrichment (%) | PC (18:0/18:1) ¹³C₃ Fractional Enrichment (%) | PC (16:0/20:4) ¹³C₃ Fractional Enrichment (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 5.2 ± 0.4 | 4.8 ± 0.3 | 3.1 ± 0.2 |
| 6 | 15.8 ± 1.1 | 14.5 ± 0.9 | 9.5 ± 0.7 |
| 12 | 28.9 ± 2.3 | 26.7 ± 1.8 | 18.2 ± 1.5 |
| 24 | 45.1 ± 3.5 | 42.3 ± 3.1 | 30.7 ± 2.6 |
Data are presented as mean ± standard deviation (n=3). Fractional enrichment is calculated as the percentage of the labeled species relative to the total (labeled + unlabeled) pool of that lipid species.
Data Analysis Workflow for Metabolic Flux Analysis
The analysis of data from ¹³C₃-choline labeling experiments to determine metabolic fluxes involves a multi-step workflow, from raw mass spectrometry data processing to kinetic modeling.
-
LC-MS/MS Analysis: The extracted lipids are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is set to detect the precursor and product ions of the lipid species of interest, including their unlabeled (M+0) and ¹³C₃-labeled (M+3) forms.
-
Peak Integration and Isotopologue Abundance: Specialized software is used to integrate the peak areas of the different isotopologues for each lipid species.
-
Natural Abundance Correction: The raw isotopologue abundances are corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Mass Isotopomer Distribution Analysis (MIDA): The corrected mass isotopomer distributions are used to calculate the fractional enrichment of the ¹³C label in the precursor pool (¹³C₃-phosphocholine) and the product lipids (¹³C₃-phosphatidylcholine species).
-
Metabolic Flux Calculation: The fractional enrichment data is then used in kinetic models to calculate the rates (fluxes) of lipid synthesis. This can provide valuable insights into how different experimental conditions or genetic perturbations affect the dynamics of lipid metabolism.
Applications in Research and Drug Development
The use of Choline Chloride-¹³C₃ in lipid biosynthesis research has broad applications:
-
Basic Research: Elucidating the regulation of lipid metabolic pathways in response to various stimuli and genetic modifications.
-
Disease Modeling: Understanding the dysregulation of lipid metabolism in diseases such as cancer, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative disorders.
-
Drug Discovery and Development:
-
Target Identification and Validation: Identifying and validating enzymes in the Kennedy pathway as potential drug targets.
-
Mechanism of Action Studies: Determining how drug candidates modulate lipid synthesis pathways.
-
Biomarker Discovery: Identifying changes in lipid flux as potential biomarkers for disease diagnosis and therapeutic response.
-
Conclusion
Choline Chloride-¹³C₃ is an indispensable tool for researchers investigating the intricacies of lipid biosynthesis. This technical guide provides a comprehensive overview of its application, from the fundamental metabolic pathways to detailed experimental protocols and data analysis workflows. By leveraging the power of stable isotope tracing, scientists can gain unprecedented insights into the dynamic nature of lipid metabolism, paving the way for new discoveries in health and disease and accelerating the development of novel therapeutics.
Investigating One-Carbon Metabolism with ¹³C Labeled Choline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and applications of using ¹³C labeled choline (B1196258) to investigate one-carbon (1C) metabolism. This powerful technique allows for the precise tracing of choline's metabolic fate, offering critical insights into cellular proliferation, disease pathogenesis, and the development of novel therapeutic strategies.
Introduction to One-Carbon Metabolism and the Role of Choline
One-carbon metabolism is a fundamental network of biochemical pathways responsible for the transfer of one-carbon units. These pathways are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and the universal methyl donor, S-adenosylmethionine (SAM). SAM is critical for the methylation of DNA, RNA, proteins, and lipids, playing a vital role in epigenetic regulation and cellular signaling.
Choline is an essential nutrient that serves as a key entry point into one-carbon metabolism. Through a series of enzymatic reactions, choline is oxidized to betaine. Betaine then donates a methyl group to homocysteine to regenerate methionine, a precursor to SAM. This process, known as the betaine-homocysteine methyltransferase (BHMT) pathway, is particularly active in the liver and kidneys and is crucial for maintaining methyl group homeostasis.
The study of one-carbon metabolism is paramount in various fields, including cancer biology, neuroscience, and drug development. Dysregulation of these pathways has been implicated in numerous diseases, including cancer, cardiovascular disease, and neural tube defects. The use of stable isotope tracers, such as ¹³C labeled choline, provides a dynamic and quantitative approach to understanding the intricate workings of this vital metabolic network.
Signaling Pathways in Choline and One-Carbon Metabolism
The regulation of choline and one-carbon metabolism is tightly integrated with major cellular signaling pathways. Oncogenic signaling, for instance, can significantly alter choline metabolism to support rapid cell proliferation. Key signaling pathways that intersect with choline and one-carbon metabolism include:
-
PI3K/AKT/mTOR Pathway: This central signaling cascade, often hyperactivated in cancer, promotes nutrient uptake and anabolic processes. mTORC1, a key component of this pathway, can upregulate the expression of enzymes involved in one-carbon metabolism to support nucleotide and lipid biosynthesis.
-
RAS/MAPK Pathway: The RAS signaling pathway, another critical regulator of cell growth and proliferation, has been shown to influence choline kinase (CHK) activity. Increased CHK activity leads to elevated levels of phosphocholine, a hallmark of many cancers.
Below are diagrams illustrating the core metabolic pathways and their regulation.
Caption: Choline is oxidized to betaine, which donates a methyl group to homocysteine to form methionine, a key component of the one-carbon cycle.
Caption: Major signaling pathways like PI3K/AKT and RAS/MAPK regulate enzymes in choline and one-carbon metabolism to promote cell growth.
Experimental Protocols for ¹³C Labeled Choline Tracing
The following sections detail a general workflow for conducting a ¹³C labeled choline tracing experiment, from cell culture to data analysis.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and enter the exponential growth phase. The seeding density should be optimized to ensure cells do not become confluent before the end of the labeling period.
-
Media Preparation: Prepare two types of media: a "light" medium containing unlabeled choline and a "heavy" medium where the standard choline is replaced with ¹³C labeled choline (e.g., [¹³C₅]-choline). Ensure all other components of the media are identical.
-
Labeling: Once cells have reached the desired confluency, replace the standard medium with the pre-warmed "heavy" medium. The duration of labeling will depend on the specific metabolic pathway and turnover rates of the metabolites of interest. A time-course experiment is often recommended to determine the optimal labeling period.
Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution, such as 80% methanol, and incubate at -80°C.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Centrifuge the lysate to pellet the protein and cell debris. The supernatant contains the polar metabolites. The pellet can be used for protein or lipid analysis.
-
Solvent Evaporation: Dry the supernatant containing the metabolites using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis, typically a mixture of water and an organic solvent like acetonitrile.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. This type of chromatography is well-suited for the separation of polar metabolites like those involved in one-carbon metabolism.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (i.e., molecules with different numbers of ¹³C atoms).
-
Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted SIM (selected ion monitoring) or PRM (parallel reaction monitoring) mode to accurately quantify the abundance of specific metabolites and their ¹³C labeled counterparts.
Data Presentation and Analysis
The primary output of a ¹³C labeling experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue. This data can be used to calculate the fractional contribution of the labeled substrate to the metabolite pool and to determine metabolic fluxes through the pathway.
Quantitative Data Summary
The following table provides a hypothetical example of ¹³C enrichment data that could be obtained from a ¹³C-choline tracing experiment in a cancer cell line.
| Metabolite | M+0 (Unlabeled) Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 Abundance (%) | M+4 Abundance (%) | M+5 Abundance (%) | Fractional ¹³C Enrichment (%) |
| Choline | 5.2 | 0.5 | 1.3 | 3.0 | 10.0 | 80.0 | 94.8 |
| Betaine | 25.8 | 2.5 | 5.0 | 10.2 | 20.5 | 36.0 | 74.2 |
| Methionine | 45.1 | 4.3 | 8.1 | 15.6 | 18.4 | 8.5 | 54.9 |
| SAM | 60.3 | 5.9 | 10.2 | 12.1 | 8.3 | 3.2 | 39.7 |
This is example data and does not represent results from a specific study.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within one-carbon metabolism.
Caption: A step-by-step workflow for conducting a ¹³C-choline stable isotope tracing experiment.
Conclusion
Investigating one-carbon metabolism with ¹³C labeled choline is a robust and informative approach for researchers, scientists, and drug development professionals. The detailed protocols and data analysis workflows presented in this guide provide a solid foundation for designing and executing these experiments. The insights gained from such studies are invaluable for understanding the metabolic underpinnings of various diseases and for the development of targeted therapies that exploit the metabolic vulnerabilities of pathological cells. The continued application and refinement of these techniques will undoubtedly lead to new discoveries and advancements in the field of metabolic research.
The Warburg Effect and Beyond: A Technical Guide to Preliminary Studies of Choline Metabolism in Cancer Cells Using 13C-Labeled Choline
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer metabolism research is continuously evolving, moving beyond the classical understanding of the Warburg effect to explore other metabolic pathways that fuel tumorigenesis. One such critical pathway is the altered choline (B1196258) metabolism, a hallmark of many cancers characterized by increased levels of phosphocholine (B91661) (PCho) and total choline-containing compounds (tCho). Stable isotope tracing with compounds like Choline Chloride-13C3 offers a powerful methodology to dissect these metabolic alterations, providing invaluable insights for novel therapeutic strategies. This technical guide synthesizes findings from preliminary studies using 13C-labeled choline in cancer cells, offering a detailed overview of experimental protocols, quantitative data, and the intricate signaling pathways involved.
While direct preliminary studies comprehensively detailing the use of this compound are emerging, significant insights can be drawn from foundational studies utilizing structurally and metabolically analogous tracers such as [1,2-13C]choline. The data and protocols presented herein are primarily derived from such studies, offering a robust framework for designing and interpreting experiments with 13C-labeled choline compounds.
Quantitative Data Presentation
The following table summarizes quantitative data from a key study investigating the incorporation of 13C-labeled choline into key metabolites in MCF7 human breast cancer cells. This data highlights the rapid uptake and phosphorylation of choline, a characteristic feature of cancerous cells.
| Cell Line | Tracer & Concentration | Incubation Time (hours) | Metabolite | % Incorporation of 13C Label | Reference |
| MCF7 | [1,2-13C]choline (100 µM) | 24 | Phosphocholine | 69.5 | [1] |
| MCF7 | [1,2-13C]choline (100 µM) | 24 | Phosphatidylcholine | 36.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below is a synthesized protocol based on established methods for stable isotope tracing of choline metabolism in cancer cells.
Protocol 1: 13C-Choline Labeling and Metabolite Extraction in Cultured Cancer Cells
Objective: To trace the metabolic fate of 13C-labeled choline in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Choline-free medium
-
This compound or [1,2-13C]choline
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Cell scrapers
-
Centrifuge tubes
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture: Culture cancer cells in complete medium until they reach the desired confluency (typically 70-80%).
-
Choline Starvation (Optional but Recommended): To enhance the uptake of the labeled choline, aspirate the complete medium, wash the cells once with PBS, and incubate in choline-free medium for a defined period (e.g., 2-4 hours).
-
Labeling: Prepare the labeling medium by supplementing choline-free medium with the desired concentration of this compound (e.g., 100 µM). Remove the starvation medium and add the labeling medium to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent mixture (e.g., Methanol:Water, 80:20, v/v) to the culture plate.
-
Scrape the cells on ice and collect the cell lysate into a pre-chilled centrifuge tube.
-
For separation of polar and lipid fractions, a biphasic extraction using methanol, water, and chloroform can be performed.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isotopic enrichment in choline-containing metabolites.
Signaling Pathways and Experimental Workflows
The dysregulation of choline metabolism in cancer is intricately linked to major signaling pathways that drive cell proliferation and survival. Choline kinase (ChoK), the enzyme that phosphorylates choline to phosphocholine, is a key player in this process and is often upregulated in cancer.[2]
Choline Kinase Signaling Pathway
The activity of ChoK is influenced by upstream oncogenic signals, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[2][3] Increased ChoK activity leads to an accumulation of phosphocholine, which is not only a precursor for membrane synthesis but also acts as a second messenger, further promoting cell proliferation.
Caption: Choline Kinase (ChoK) signaling pathway in cancer cells.
Experimental Workflow for 13C-Choline Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound.
Caption: A typical experimental workflow for 13C-choline tracing studies.
Conclusion
The study of choline metabolism in cancer cells using stable isotope tracers like this compound is a rapidly advancing field. The preliminary data and established protocols provide a solid foundation for researchers to explore the intricacies of this metabolic pathway. By understanding how cancer cells rewire their choline metabolism, we can identify novel therapeutic targets and develop more effective anti-cancer strategies. The integration of stable isotope tracing with advanced analytical techniques and systems biology approaches will undoubtedly continue to shed light on the complex metabolic landscape of cancer.
References
Methodological & Application
Application Notes and Protocols for Choline Chloride-¹³C₃ Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Choline (B1196258) Chloride-¹³C₃ is a powerful technique for tracing the metabolic fate of choline in cellular systems. This method is particularly relevant in cancer research, as aberrant choline metabolism is a recognized hallmark of many malignancies.[1] Cancer cells often exhibit increased uptake of choline and elevated levels of phosphocholine (B91661) (PCho) and total choline-containing compounds (tCho), a phenomenon driven by the upregulation of enzymes such as choline kinase (ChoK).[1] This metabolic reprogramming supports rapid cell proliferation by providing the necessary building blocks for membrane biosynthesis. The use of ¹³C-labeled choline allows for the precise tracking and quantification of choline metabolites through various biochemical pathways, offering insights into enzyme kinetics, pathway flux, and the impact of therapeutic interventions on choline metabolism. This document provides a detailed protocol for the application of Choline Chloride-¹³C₃ in cell culture, from initial cell handling to downstream analysis by mass spectrometry.
Key Signaling Pathways and Workflows
To visualize the experimental process and the underlying biological pathways, the following diagrams have been generated.
References
Application Note: Quantitative Analysis of Choline Chloride-13C3 Incorporation using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) is an essential nutrient vital for numerous biological processes, including the synthesis of the neurotransmitter acetylcholine, the formation of cell membranes through phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), and as a source of methyl groups for methylation reactions.[1][2] The study of choline metabolism is critical in various research fields, including neuroscience, oncology, and metabolic diseases. Stable isotope labeling with compounds like Choline Chloride-13C3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers a powerful technique for tracing the metabolic fate of choline and quantifying its incorporation into downstream metabolites.[3][4] This application note provides a detailed protocol for the analysis of this compound incorporation, enabling researchers to perform metabolic flux analysis and investigate the dynamics of choline metabolism in biological systems.[5][6]
Principle
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar choline and its metabolites, followed by detection using tandem mass spectrometry.[7][8] By introducing this compound into a biological system (e.g., cell culture or in vivo model), the 13C-labeled choline is taken up by cells and incorporated into various metabolic pathways.[4] LC-MS/MS is then used to differentiate and quantify the unlabeled (endogenous) and 13C-labeled (exogenous) choline and its metabolites. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the labeled and unlabeled analytes, allowing for sensitive and specific quantification.[9]
Featured Application: Tracing Choline Metabolism in Cancer Cells
Altered choline metabolism is a recognized hallmark of many cancers, characterized by increased levels of choline-containing compounds.[3][10] This protocol can be applied to trace the metabolic fate of 13C3-choline in cancer cell lines, providing insights into the dysregulation of choline phospholipid metabolism in tumor progression.[3][10]
Experimental Protocols
Sample Preparation (from Cell Culture)
-
Cell Seeding: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.[4]
-
Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 50% 13C3-choline).[4] The final concentration of total choline should be similar to the original medium.[4]
-
Incubation: Culture the cells in the labeling medium for a specific duration (e.g., 24, 48, or 72 hours) to allow for the incorporation of the stable isotope.[4]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol:water, 80:20, v/v) to each well.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[11]
-
LC-MS/MS Analysis
The following are recommended starting conditions and can be optimized for specific instrumentation and applications.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | HILIC Column (e.g., Atlantis HILIC Silica, 2.1 x 150 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 95% B; 2-10 min: 95-50% B; 10-12 min: 50% B; 12-12.1 min: 50-95% B; 12.1-18 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Choline (unlabeled) | 104.1 | 60.1 | 20 |
| Choline-13C3 | 107.1 | 63.1 | 20 |
| Phosphocholine (unlabeled) | 184.1 | 104.1 | 15 |
| Phosphocholine-13C3 | 187.1 | 107.1 | 15 |
| Acetylcholine (unlabeled) | 146.1 | 87.1 | 20 |
| Acetylcholine-13C3 | 149.1 | 90.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
Table 4: Quantitative Performance Characteristics (Illustrative)
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Choline | 1 - 1000 | >0.99 | 0.5 | 1 | 95-105 |
| Choline-13C3 | 1 - 1000 | >0.99 | 0.5 | 1 | 95-105 |
| Phosphocholine | 5 - 2500 | >0.99 | 2 | 5 | 92-108 |
| Phosphocholine-13C3 | 5 - 2500 | >0.99 | 2 | 5 | 92-108 |
These values are for illustrative purposes and should be determined for each specific assay and matrix.[7][8]
Mandatory Visualizations
Choline Metabolism Pathway
The following diagram illustrates the central pathways of choline metabolism, including its incorporation into phospholipids (B1166683) and its role in one-carbon metabolism.
Caption: Overview of the major choline metabolic pathways.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for analyzing this compound incorporation.
Caption: Experimental workflow for LC-MS/MS analysis of 13C3-choline incorporation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound incorporation using LC-MS/MS. The described methodology, from sample preparation to data analysis, offers a robust framework for researchers to investigate the intricate dynamics of choline metabolism in various biological contexts. The provided diagrams for the metabolic pathway and experimental workflow serve as valuable visual aids for understanding the key concepts and procedures. By applying this method, scientists and drug development professionals can gain deeper insights into the role of choline metabolism in health and disease, potentially leading to the discovery of new therapeutic targets and biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping choline metabolites in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highlight report: Role of choline phospholipid metabolism in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Choline Metabolites Using Choline Chloride-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) is an essential nutrient vital for numerous physiological processes, including the synthesis of phospholipids (B1166683) for cell membrane integrity, methylation reactions, and the production of the neurotransmitter acetylcholine.[1][2][3][4] Dysregulation of choline metabolism has been implicated in various pathological conditions, including cancer and nonalcoholic fatty liver disease.[1][5] Consequently, the accurate quantification of choline and its metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.
This application note provides a detailed protocol for the quantitative analysis of key choline metabolites in biological samples using Choline Chloride-¹³C₃ as a stable isotope-labeled internal standard. The use of ¹³C₃-labeled choline allows for precise and accurate quantification via isotope dilution mass spectrometry, minimizing variations from sample preparation and matrix effects.[6] The methodologies described herein are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][6][7]
Key Metabolic Pathways of Choline
Choline undergoes metabolism through three primary pathways: phosphorylation, oxidation, and acetylation.[1] Understanding these pathways is fundamental to interpreting quantitative metabolic data.
Choline Metabolic Pathways
Caption: Major metabolic pathways of choline: oxidation, phosphorylation, and acetylation.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific biological matrix and instrumentation used.
Sample Preparation
Objective: To extract choline and its metabolites from biological samples and spike with Choline Chloride-¹³C₃ internal standard.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
Choline Chloride-¹³C₃ solution (known concentration)
-
Methanol (B129727) (MeOH), ice-cold
-
Chloroform (B151607) (CHCl₃)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C and >12,000 x g
-
Microcentrifuge tubes
Protocol for Plasma/Serum:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, combine 50 µL of plasma/serum with 200 µL of ice-cold methanol containing the Choline Chloride-¹³C₃ internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol for Tissues:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol.
-
Add a known amount of Choline Chloride-¹³C₃ internal standard to the homogenate.
-
Add 500 µL of chloroform and vortex thoroughly.
-
Add 400 µL of water and vortex again to induce phase separation.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.[7]
-
Collect the upper aqueous phase for the analysis of water-soluble choline metabolites (choline, phosphocholine, glycerophosphocholine, betaine, acetylcholine).
-
The lower organic phase can be used for the analysis of lipid-soluble metabolites (phosphatidylcholine, sphingomyelin).[7]
Protocol for Cultured Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Add 1 mL of pre-chilled (-80°C) 80% methanol containing the Choline Chloride-¹³C₃ internal standard to quench metabolism and lyse the cells.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant for analysis.
LC-MS/MS Analysis
Objective: To separate and detect choline and its metabolites using liquid chromatography coupled with tandem mass spectrometry. Hydrophilic Interaction Chromatography (HILIC) is often preferred for the separation of these polar compounds.[9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
HILIC column (e.g., Atlantis HILIC Silica, Syncronis HILIC)[9][10]
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 95% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example in Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Spray Voltage: 3.5 - 5.0 kV[7]
-
Capillary Temperature: 300 - 350°C[7]
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific precursor and product ions (m/z) should be optimized for the instrument used. The following table provides representative values.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Choline | 104.1 | 60.1 |
| Choline-¹³C₃ | 107.1 | 63.1 |
| Acetylcholine | 146.1 | 87.1 |
| Phosphocholine | 184.1 | 104.1 |
| Glycerophosphocholine | 258.1 | 104.1 |
| Betaine | 118.1 | 59.1 |
Experimental Workflow
References
- 1. imrpress.com [imrpress.com]
- 2. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Choline Chloride-¹³C₃ Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for designing and conducting metabolic flux analysis (MFA) experiments using Choline (B1196258) Chloride-¹³C₃ as a stable isotope tracer. This powerful technique allows for the quantitative analysis of choline metabolism, providing critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.
Introduction to Choline Metabolism and ¹³C₃-Labeling
Choline is an essential nutrient that plays a pivotal role in several key metabolic pathways. It is a precursor for the synthesis of phosphatidylcholine (PC) and sphingomyelin, essential components of cell membranes. Choline is also a precursor for the neurotransmitter acetylcholine (B1216132) and can be oxidized to betaine, a critical methyl donor in one-carbon metabolism.[1][2] Dysregulation of choline metabolism has been implicated in various diseases, including cancer and nonalcoholic fatty liver disease.[3][4]
By introducing Choline Chloride-¹³C₃, which is isotopically labeled on the three methyl carbons of the choline headgroup, researchers can trace the metabolic fate of choline through its various downstream pathways.[3] Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then be used to measure the incorporation of ¹³C into choline metabolites, allowing for the calculation of metabolic flux rates.
Key Metabolic Pathways of Choline
Choline is primarily metabolized through three main pathways:
-
The CDP-Choline (Kennedy) Pathway: This is the main pathway for de novo phosphatidylcholine synthesis. Choline is first phosphorylated to phosphocholine, which is then converted to CDP-choline. Finally, CDP-choline is combined with diacylglycerol to form phosphatidylcholine.[1][4]
-
The Oxidation Pathway: In the mitochondria, choline can be oxidized to betaine. Betaine is a crucial methyl donor, participating in the conversion of homocysteine to methionine.[1][3]
-
The Acetylation Pathway: In cholinergic neurons, choline is acetylated to produce the neurotransmitter acetylcholine.[2][3]
The following diagram illustrates the central pathways of choline metabolism that can be traced using Choline Chloride-¹³C₃.
Choline Metabolism Pathways
Experimental Design and Workflow
A typical Choline Chloride-¹³C₃ metabolic flux analysis experiment involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation.
The following diagram outlines the general experimental workflow.
Experimental Workflow
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Choline Chloride-¹³C₃ (ensure high isotopic purity)
-
Dialyzed fetal bovine serum (dFBS) to control for unlabeled choline
-
6-well or 10-cm cell culture plates
Protocol:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling. A typical seeding density is 0.2 x 10⁶ cells per well in a 6-well plate.[3]
-
Culture cells in standard medium until they reach the desired confluency (typically 50-70%).
-
Prepare the labeling medium by supplementing choline-free medium with a known concentration of Choline Chloride-¹³C₃. A common approach is to use a 50:50 mixture of labeled and unlabeled choline to achieve a final concentration of around 60 µM.[3]
-
Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubate the cells for a specific duration to allow for the incorporation of the ¹³C label into downstream metabolites. The labeling time should be sufficient to approach isotopic steady state.[5] This can range from several hours to days, with a 96-hour incubation being used in some studies.[3] It is recommended to perform a time-course experiment (e.g., 18 and 24 hours) to verify that isotopic steady state has been reached.[5]
Rapid Quenching and Metabolite Extraction
Rapidly halting metabolic activity is crucial for accurately capturing the metabolic state of the cells.
Materials:
-
Cold saline solution (0.9% NaCl)
-
Cold methanol (B129727) (-80°C) or a methanol/water/chloroform mixture
-
Cell scraper
-
Centrifuge
Protocol:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline to remove any remaining extracellular labeled choline.
-
Quench metabolism by adding ice-cold (-80°C) methanol to the plate.[6][7]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
For a more comprehensive extraction of both polar and lipid metabolites, a Bligh-Dyer extraction using a mixture of methanol, chloroform, and water can be performed.[7]
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis.
Sample Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the isotopic enrichment of choline and its metabolites.
Instrumentation and Columns:
-
A high-resolution mass spectrometer is required to resolve the mass differences between isotopologues.[8]
-
A suitable liquid chromatography system, such as a UPLC system, is needed for metabolite separation.
-
A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar choline metabolites.[9]
General LC-MS/MS Method:
-
Reconstitute the dried metabolite extracts in a suitable solvent.
-
Inject the sample onto the LC column.
-
Separate the metabolites using a gradient elution program.
-
Detect the different mass isotopologues of choline and its metabolites using the mass spectrometer in either full scan or selected reaction monitoring (SRM) mode.
Data Processing and Isotopic Enrichment Calculation
The raw mass spectrometry data must be processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest.
Data Processing Steps:
-
Identify the peaks corresponding to the different isotopologues of each choline metabolite.
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of ¹³C.
-
Calculate the Isotopic Enrichment Ratio (IER) or the fractional amount of the labeled metabolite.[10]
IER = (Labeled Metabolite Peak Area) / (Labeled Metabolite Peak Area + Unlabeled Metabolite Peak Area)
Quantitative Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from a Choline Chloride-¹³C₃ MFA experiment.
Table 1: Mass Isotopologue Distribution of Choline Metabolites
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 (Fully Labeled) |
| Choline | ||||
| Phosphocholine | ||||
| Betaine | ||||
| Phosphatidylcholine | ||||
| Experimental Condition 1 | ||||
| Choline | ||||
| Phosphocholine | ||||
| Betaine | ||||
| Phosphatidylcholine | ||||
| Experimental Condition 2 | ||||
| Choline | ||||
| Phosphocholine | ||||
| Betaine | ||||
| Phosphatidylcholine |
Table 2: Isotopic Enrichment Ratios (IER) of Key Choline Metabolites
| Metabolite | IER (Condition 1) | IER (Condition 2) | Fold Change | p-value |
| Choline | ||||
| Phosphocholine | ||||
| Betaine | ||||
| Phosphatidylcholine |
Table 3: Relative Metabolic Fluxes through Choline Pathways
| Metabolic Flux | Relative Flux Rate (Condition 1) | Relative Flux Rate (Condition 2) | Fold Change | p-value |
| Choline Uptake | ||||
| CDP-Choline Pathway | ||||
| Choline Oxidation | ||||
| Acetylcholine Synthesis |
Conclusion
Choline Chloride-¹³C₃ metabolic flux analysis is a robust technique for elucidating the dynamics of choline metabolism. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular function in health and disease.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. d-nb.info [d-nb.info]
- 6. osti.gov [osti.gov]
- 7. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Note: Quantitative Analysis of Choline in Biological Matrices using Isotope Dilution LC-MS/MS with Choline Chloride-13C3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Choline (B1196258) is an essential nutrient vital for numerous biological functions, including the synthesis of neurotransmitters and cell membranes, lipid transport, and methyl group metabolism.[1][2][3][4] Accurate quantification of choline and its metabolites in biological samples is critical for research in areas such as neuroscience, liver disease, and oncology. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and specificity.
This application note details protocols for the preparation of plasma and tissue samples for the quantitative analysis of choline using a stable isotope dilution method. Choline Chloride-13C3 is utilized as an internal standard to correct for sample matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[5]
Choline Metabolism and Signaling Pathways
Choline is a central node in several key metabolic pathways. It is phosphorylated to phosphocholine, which is a precursor for the synthesis of phosphatidylcholine (PC), a major component of cell membranes.[3][6] Choline can also be oxidized to betaine, which participates in the methylation of homocysteine to form methionine.[6] In cholinergic neurons, choline is acetylated to form the neurotransmitter acetylcholine.[3] Abnormal choline metabolism has been identified as a hallmark of cancer, where altered levels of choline-containing compounds can act as second messengers in mitogenic signaling cascades.[7]
Pre-Analytical Considerations: Sample Handling
Proper sample collection and handling are critical for accurate choline measurement, as concentrations can change post-collection due to enzyme activity or cell lysis.[8][9][10]
| Parameter | Recommendation | Rationale |
| Anticoagulant (Blood) | Use EDTA (purple top) tubes. | Heparin has been shown to cause variability and potential increases in plasma choline concentrations over time.[8][9] |
| Sample Processing | Process samples as soon as possible after collection. Centrifuge blood to separate plasma. | Minimizes enzymatic degradation and release of choline from cells, which can artificially elevate measured levels.[9][10] |
| Storage Temperature | Store samples (plasma, tissues) at -80°C for long-term storage.[1] | Prevents degradation of choline and its metabolites. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles to one, if possible. | Repeated cycles can lead to cell lysis and an increase in measured choline concentrations, particularly in whole blood.[8][10] |
| Tissue Collection | Snap-freeze tissues in liquid nitrogen immediately after harvesting. | Instantly halts metabolic activity, preserving the in vivo concentrations of choline and its metabolites. |
Experimental Workflow and Protocols
The general workflow involves sample collection, addition of the internal standard, extraction of analytes while removing interferences (like proteins), and preparation for LC-MS/MS injection.
Protocol for Plasma/Serum Samples
This protocol uses protein precipitation with an organic solvent, a rapid and effective method for plasma and serum.
Materials:
-
Plasma/Serum Sample
-
This compound Internal Standard (IS) working solution (e.g., 2 µmol/L in water)[11]
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the this compound IS working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 80:20 Acetonitrile:5 mM Ammonium Acetate).[13][14]
-
Vortex to dissolve the residue, centrifuge briefly to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.[15]
Protocol for Tissue Samples
This protocol uses a liquid-liquid extraction method based on the Bligh and Dyer procedure to separate aqueous choline from lipid-bound forms.[1]
Materials:
-
Frozen Tissue Sample (~50-100 mg)
-
This compound Internal Standard (IS) working solution
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
LC-MS Grade Water
-
Tissue homogenizer
Procedure:
-
Weigh approximately 50 mg of frozen tissue, keeping it on dry ice to prevent thawing.
-
Pulverize the frozen tissue into a fine powder.
-
Transfer the powder to a 2 mL tube and add the this compound IS.
-
Add 400 µL of a 2:1 (v/v) Methanol:Chloroform mixture.[1]
-
Homogenize the sample thoroughly until no visible tissue clumps remain.
-
Incubate the mixture at -20°C for 30 minutes to facilitate extraction.
-
Centrifuge at 1,500 x g for 5 minutes. Transfer the supernatant to a new tube.[1]
-
Re-extract the pellet with 250 µL of a 2:1:0.8 (v/v/v) Methanol:Chloroform:Water mixture. Vortex and centrifuge again.[1]
-
Combine the supernatants from both extractions.
-
To the combined supernatant, add 100 µL of Chloroform and 100 µL of water to induce phase separation.[1]
-
Vortex and centrifuge at 3,000 x g for 10 minutes. Three layers will form: an upper aqueous phase (containing free choline), a lower organic phase, and a protein disk at the interface.
-
Carefully collect the upper aqueous phase.
-
Evaporate the aqueous phase to dryness and reconstitute as described in Step 10 of the plasma protocol.
LC-MS/MS Method Parameters
For the analysis of the highly polar choline molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[14][16] Detection is performed on a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 1: Suggested Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | HILIC Silica Column (e.g., 50 x 2.1 mm, 1.7-2.7 µm)[11][14] |
| Mobile Phase A | 5-50 mM Ammonium Formate or Acetate in Water (+0.1% Formic Acid)[11][13] |
| Mobile Phase B | Acetonitrile[11][13] |
| Flow Rate | 0.4 - 0.8 mL/min[13] |
| Column Temperature | 40°C[11][13] |
| Injection Volume | 3 - 10 µL[11][13] |
| Elution Mode | Isocratic or Gradient |
Table 2: Suggested Mass Spectrometry (MS/MS) Conditions
| Parameter | Choline | This compound |
| Ionization Mode | ESI Positive (ESI+) | ESI Positive (ESI+) |
| Precursor Ion (Q1) m/z | 104.1 | 107.1 |
| Product Ion (Q3) m/z | 60.1 | 60.1 |
| Dwell Time | 50-100 ms | 50-100 ms |
| Collision Energy (CE) | Instrument Dependent; Optimize for signal | Instrument Dependent; Optimize for signal |
| Other Parameters | Optimize source temperature, nebulizing gas, and drying gas flow per instrument specifications.[13] |
*Note: The exact m/z for Choline-13C3 and its fragments depends on the specific labeling pattern. The values provided assume three 13C atoms on the trimethylamine (B31210) moiety, which upon fragmentation yields an unlabeled product ion. Verify transitions with the standard.
Method Performance and Expected Results
A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte in the calibration standards. The concentration of choline in unknown samples is then calculated from this curve.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [11][13] |
| Lower Limit of Quantitation (LLOQ) | 0.38 µmol/L (Plasma) | [17] |
| Limit of Detection (LOD) | 0.2 µg/L (0.002 µmol/L) | [13] |
| Intra-assay Precision (%CV) | < 4% | [17] |
| Inter-assay Precision (%CV) | < 6% | [17] |
| Analyte Recovery | 90 - 115% | [17][18] |
Conclusion: The protocols described provide a robust framework for the sample preparation of plasma and tissues for the accurate quantification of choline by LC-MS/MS. The use of this compound as an internal standard is essential for correcting matrix effects and procedural losses, yielding reliable data for both basic research and advanced drug development applications. Proper attention to pre-analytical variables is paramount to ensure data integrity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. KEGG PATHWAY: Choline metabolism in cancer [kegg.jp]
- 8. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. shimadzu.com [shimadzu.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. shimadzu.com [shimadzu.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 16. waters.com [waters.com]
- 17. Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Choline Chloride-13C3 Metabolism using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) is an essential nutrient critical for cellular membrane integrity, neurotransmitter synthesis, and methyl group metabolism. Altered choline metabolism is increasingly recognized as a hallmark of various diseases, including cancer, making the interrogation of these pathways a key area of research for diagnostics and therapeutics.[1][2][3][4][5] Stable isotope tracing using Choline Chloride-13C3, coupled with the analytical power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy, offers a robust method to quantitatively track the metabolic fate of choline in biological systems.[6][7]
This document provides a detailed protocol for tracing the metabolism of this compound in cultured cells using 13C NMR spectroscopy. It covers experimental design, cell culture and labeling, metabolite extraction, NMR data acquisition and processing, and data analysis.
Data Presentation
The following table summarizes the expected incorporation of 13C from this compound into key downstream metabolites. The data is compiled from literature reports and represents typical enrichment levels observed in cancer cell lines after 24-96 hours of incubation with the labeled substrate.[6][7]
| Metabolite | Abbreviation | Typical 13C Enrichment (%) | Key Pathway | 13C Chemical Shift (ppm) |
| Phosphocholine | PCho | 60 - 80% | Kennedy Pathway | ~56.4 |
| Phosphatidylcholine | PtdCho | 30 - 50% | Kennedy Pathway | ~56.4 |
| Glycerophosphocholine | GPC | 10 - 30% | PtdCho Catabolism | ~56.4 |
| Betaine | Variable (cell-type dependent) | Choline Oxidation | Not directly from 13C3-Choline |
Note: The 13C chemical shift for the trimethylamine (B31210) group is reported.[8][9][10] The enrichment percentages can vary significantly based on cell type, culture conditions, and incubation time.
Signaling Pathways and Experimental Workflow
The metabolic fate of choline is governed by a network of enzymatic reactions. The following diagrams illustrate the primary choline metabolism pathways and the experimental workflow for a 13C tracing experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. Choline kinase - Wikipedia [en.wikipedia.org]
- 5. Evidence for involvement of phosphatidylcholine-phospholipase C and protein kinase C in transforming growth factor-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline metabolism in breast cancer; 2H-, 13C- and 31P-NMR studies of cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C NMR spectroscopic analysis of phospholipid metabolism in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choline chloride(67-48-1) 13C NMR [m.chemicalbook.com]
- 10. bmse000285 Choline at BMRB [bmrb.io]
Application Notes: Isotopic Enrichment Analysis of Lipids with Choline Chloride-13C3
Introduction
Choline (B1196258) is an essential nutrient critical for cellular structure and function. It serves as a precursor for the synthesis of major phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), which are vital components of cell membranes.[1][2][3] The metabolic pathways of choline are also integral to lipid transport, cell signaling, and methyl group metabolism.[1][3][4][5] Dysregulation of choline and lipid metabolism is implicated in various diseases, including non-alcoholic fatty liver disease (NAFLD), cancer, and cardiovascular disease.[1][2][4][5]
Stable isotope tracing provides a powerful method to investigate the dynamics of lipid metabolism in vivo and in vitro.[6][7] By introducing a labeled precursor into a biological system, researchers can track its incorporation into downstream metabolites, thereby measuring synthesis rates, turnover, and pathway flux. Choline Chloride-13C3 is a stable isotope-labeled version of choline chloride where three carbon atoms in the choline moiety are replaced with the heavy isotope ¹³C.[8] This allows for the precise tracking of choline's fate as it is incorporated into various lipid species. Subsequent analysis by mass spectrometry (MS) can distinguish between unlabeled (M+0) and labeled (M+3) lipids, enabling quantification of new lipid synthesis.[9][10]
These application notes provide detailed protocols for using this compound to perform isotopic enrichment analysis of lipids in cultured cells, guiding researchers from experimental design to data interpretation.
Signaling and Metabolic Pathways
Choline is primarily metabolized through the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway, also known as the Kennedy pathway, for the de novo synthesis of phosphatidylcholine.[1] Labeled choline is first phosphorylated, converted to CDP-choline, and finally combined with diacylglycerol (DAG) to form PC.
Experimental Workflow
The overall workflow involves culturing cells, introducing the this compound tracer for a defined period, harvesting the cells, extracting lipids, and analyzing the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol is designed for adherent cells grown in 6-well plates but can be scaled as needed.
-
Cell Seeding: Plate cells (e.g., HEK293, A549, HepG2) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Culture in standard DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Tracer Preparation: Prepare a sterile stock solution of this compound in water or PBS (e.g., 100 mM).
-
Labeling Medium Preparation: Prepare fresh culture medium. For precise labeling, use of choline-free medium is recommended to maximize tracer incorporation. Add the this compound stock solution to the medium to achieve the desired final concentration (typically ranging from 30 µM to 2 mM, which should be optimized for the specific cell line and experiment).[11][12]
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared labeling medium to each well (e.g., 2 mL for a 6-well plate).
-
Incubate the cells for a specified duration (a time-course experiment, e.g., 0, 2, 6, 12, 24 hours, is recommended to determine optimal labeling time).
-
Protocol 2: Cell Harvesting and Lipid Extraction
This protocol uses a modified Folch method for lipid extraction.[13]
-
Quenching and Harvesting:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold methanol (B129727) to each well to quench metabolic activity and scrape the cells.
-
Transfer the cell suspension to a glass tube with a Teflon-lined cap.
-
-
Internal Standards: Add a mixture of internal lipid standards (e.g., deuterated or odd-chain lipid standards) to each sample for absolute quantification.
-
Lipid Extraction (Folch Method):
-
To the 1 mL of methanol cell suspension, add 2 mL of chloroform. The ratio of chloroform:methanol should be 2:1.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes to ensure complete extraction.
-
Add 0.8 mL of 0.9% NaCl solution (or water) to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.[13]
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
-
Sample Collection:
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).
-
Protocol 3: LC-MS/MS Analysis
Analysis is typically performed on a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Chromatographic Separation:
-
Column: Use a C18 or C30 reversed-phase column suitable for lipidomics.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Run a gradient from ~30% B to 100% B over 20-30 minutes to elute lipids based on their polarity.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is used to detect choline-containing lipids.[14]
-
Analysis Method: Use a precursor ion scan for the phosphocholine headgroup. For unlabeled lipids (M+0), scan for the precursor of m/z 184.1. For Choline-13C3 labeled lipids (M+3), scan for the precursor of m/z 187.1.[14][15]
-
Alternatively, use full scan mode on a high-resolution instrument (e.g., Q-TOF or Orbitrap) to acquire data for all ions, then extract ion chromatograms for specific lipid species and their isotopologues.[9]
-
Protocol 4: Data Analysis
-
Peak Integration: Integrate the peak areas for both the unlabeled (M+0) and labeled (M+3) forms of each identified phosphatidylcholine and sphingomyelin species.
-
Correction for Natural Isotope Abundance: Correct the raw peak intensities for the natural abundance of ¹³C and other isotopes. Several software packages are available for this purpose (e.g., IsoCor, AccuCor).[9][10] This step is crucial for accurate enrichment calculation.
-
Calculation of Isotopic Enrichment: Calculate the percentage of isotopic enrichment for each lipid species using the following formula:
-
Enrichment (%) = [Corrected M+3 Intensity / (Corrected M+0 Intensity + Corrected M+3 Intensity)] * 100
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different experimental conditions.
Table 1: Representative Data for Isotopic Enrichment of Phosphatidylcholine Species
This table shows example data for the fractional abundance of newly synthesized PC species after 12 hours of labeling with this compound.
| Lipid Species | M+0 Relative Abundance (%) | M+3 Relative Abundance (%) | Isotopic Enrichment (%) |
| PC(32:0) | 65.4 | 34.6 | 34.6 |
| PC(34:1) | 58.2 | 41.8 | 41.8 |
| PC(36:2) | 61.7 | 38.3 | 38.3 |
| PC(38:4) | 72.1 | 27.9 | 27.9 |
Table 2: Representative Data for the Effect of a Drug Treatment on PC Synthesis
This table illustrates how to present data comparing the rate of new lipid synthesis between a control group and a group treated with a hypothetical inhibitor of lipid metabolism.
| Lipid Species | Condition | Isotopic Enrichment (%) | Fold Change vs. Control |
| PC(34:1) | Control | 41.8 | 1.00 |
| Drug Treatment | 20.9 | 0.50 | |
| PC(36:2) | Control | 38.3 | 1.00 |
| Drug Treatment | 15.3 | 0.40 | |
| PC(38:4) | Control | 27.9 | 1.00 |
| Drug Treatment | 25.1 | 0.90 |
References
- 1. imrpress.com [imrpress.com]
- 2. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Choline Metabolites and Derivatives Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vivo Labeling Studies with Choline Chloride-¹³C₃ in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo stable isotope labeling with Choline (B1196258) Chloride-¹³C₃ is a powerful technique for tracing the metabolic fate of choline in animal models. This method allows for the quantitative analysis of choline uptake, conversion into various downstream metabolites, and incorporation into phospholipids. By using the stable isotope ¹³C, researchers can track the journey of the choline molecule through various metabolic pathways without the need for radioactive tracers. These studies are crucial for understanding the role of choline in health and disease, particularly in research areas related to liver function, neurological disorders, and cancer metabolism. Choline is a vital nutrient that plays a critical role in the synthesis of phospholipids, the neurotransmitter acetylcholine, and as a methyl donor.
These application notes provide an overview of the experimental design, detailed protocols for animal handling and sample analysis, and representative data for in vivo labeling studies using Choline Chloride-¹³C₃.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of choline conversion to downstream metabolites such as phosphocholine, betaine, and phosphatidylcholine.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of choline and choline-based drugs.
-
Disease Model Research: Investigating alterations in choline metabolism in animal models of diseases like non-alcoholic fatty liver disease (NAFLD), Alzheimer's disease, and various cancers.
-
Nutritional Science: Assessing the impact of dietary interventions on choline metabolism and requirements.
Experimental Protocols
Protocol 1: Animal Handling and Administration of Choline Chloride-¹³C₃
This protocol outlines the procedure for the administration of Choline Chloride-¹³C₃ to a mouse model.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Choline Chloride-¹³C₃ (sterile, for in vivo use)
-
Sterile saline (0.9% NaCl)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Fasting (Optional): Depending on the experimental design, animals may be fasted overnight (e.g., 12-16 hours) to achieve a basal metabolic state. Provide free access to water during the fasting period.
-
Tracer Preparation: Dissolve the Choline Chloride-¹³C₃ in sterile saline to the desired concentration. Ensure the solution is sterile-filtered if administered via injection.
-
Administration:
-
Oral Gavage: Administer a single bolus of the Choline Chloride-¹³C₃ solution directly into the stomach using a gavage needle. A typical dose for a mouse is 1 mg/kg.
-
Intraperitoneal (IP) Injection: Inject the sterile Choline Chloride-¹³C₃ solution into the peritoneal cavity. A common dosage is around 10 mg/ml in a 100 µl injection volume.
-
Subcutaneous (SC) Injection: Inject the sterile solution under the skin. Dosages can vary, with some studies using up to 100 mg/kg for specific applications.
-
-
Time Course: Collect samples at various time points post-administration (e.g., 30 minutes, 1, 2, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling.
Protocol 2: Sample Collection and Processing
This protocol describes the collection and preparation of tissues for metabolomic analysis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Tubes for sample collection (pre-chilled)
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Anesthesia: Anesthetize the animal at the designated time point.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Perfuse the animal with ice-cold saline to remove blood from the tissues. Quickly dissect the tissues of interest (e.g., liver, brain, heart, kidney), rinse with cold saline, blot dry, and immediately freeze in liquid nitrogen. Store tissues at -80°C until extraction.
Protocol 3: Metabolite Extraction from Tissues
This protocol details the extraction of polar and lipid metabolites from tissue samples for LC-MS/MS analysis.
Materials:
-
Frozen tissue samples
-
Ice-cold methanol (B129727), chloroform (B151607), and water (LC-MS grade)
-
Homogenizer or bead beater
-
Centrifuge
Procedure:
-
Homogenization: Weigh the frozen tissue (typically 20-50 mg) and homogenize in a pre-chilled tube with an ice-cold solvent mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Phase Separation: After homogenization, add additional chloroform and water to the mixture to induce phase separation (final ratio of chloroform:methanol:water of 2:2:1.8). Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Fraction Collection: Carefully collect the upper aqueous phase (containing polar metabolites like choline, phosphocholine, and betaine) and the lower organic phase (containing lipids like phosphatidylcholine and sphingomyelin) into separate tubes.
-
Drying: Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol for the aqueous fraction and isopropanol (B130326) for the lipid fraction).
Protocol 4: LC-MS/MS Analysis
This protocol provides a general overview of the analytical method for quantifying ¹³C₃-labeled choline metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
Procedure:
-
Chromatographic Separation:
-
Aqueous Metabolites: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar choline metabolites.
-
Lipid Metabolites: Use a C18 or C8 reverse-phase column for the separation of phospholipids.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of known choline metabolites and their ¹³C₃-labeled isotopologues. The transitions will be specific for the M+0 (unlabeled) and M+3 (¹³C₃-labeled) forms of each metabolite.
-
-
Data Analysis:
-
Quantify the peak areas for the unlabeled and labeled forms of each metabolite.
-
Calculate the isotopic enrichment as the ratio of the labeled metabolite to the total metabolite pool (labeled + unlabeled).
-
Correct for the natural abundance of ¹³C.
-
Data Presentation
The quantitative data from in vivo labeling studies with Choline Chloride-¹³C₃ can be summarized in tables to facilitate comparison across different tissues and time points.
Table 1: Isotopic Enrichment of Choline and its Metabolites in Mouse Liver Following a Single Oral Dose of Choline Chloride-¹³C₃ (1 mg/kg)
| Time Point | Choline-¹³C₃ (%) | Phosphocholine-¹³C₃ (%) | Betaine-¹³C₃ (%) |
| 30 min | 45.2 ± 5.1 | 35.8 ± 4.2 | 15.6 ± 2.3 |
| 1 hour | 30.1 ± 3.9 | 48.5 ± 5.5 | 25.3 ± 3.1 |
| 4 hours | 10.5 ± 1.8 | 30.2 ± 3.7 | 18.9 ± 2.5 |
| 24 hours | 2.1 ± 0.5 | 8.7 ± 1.2 | 5.4 ± 0.9 |
Data are presented as mean ± SEM and are representative examples based on expected metabolic flux.
Table 2: Isotopic Enrichment of Phosphatidylcholine (PC) Species in Mouse Brain 24 hours Post-Administration of Choline Chloride-¹³C₃
| PC Species | Isotopic Enrichment (%) |
| PC (34:1) | 5.2 ± 0.8 |
| PC (36:2) | 4.8 ± 0.7 |
| PC (38:4) | 3.5 ± 0.6 |
| PC (40:6) | 2.9 ± 0.5 |
Data are presented as mean ± SEM and are representative examples based on expected metabolic flux.
Visualization of Pathways and Workflows
Choline Metabolism Pathway
The following diagram illustrates the major metabolic pathways of choline, indicating the points of incorporation of the ¹³C₃ label.
Caption: Major pathways of choline metabolism.
Experimental Workflow
This diagram outlines the key steps in an in vivo Choline Chloride-¹³C₃ labeling study, from tracer administration to data analysis.
Caption: Experimental workflow for in vivo labeling.
Application Notes and Protocols for Choline Chloride-¹³C₃ Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for conducting stable isotope tracer experiments using Choline (B1196258) Chloride-¹³C₃. This powerful technique allows for the precise tracking and quantification of choline metabolism through various biochemical pathways, offering critical insights into cellular physiology and disease.
Introduction
Choline is an essential nutrient vital for numerous cellular functions, including the synthesis of the major membrane phospholipids, phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), the neurotransmitter acetylcholine, and the methyl donor betaine.[1] Dysregulation of choline metabolism has been implicated in various diseases, including non-alcoholic fatty liver disease (NAFLD) and several types of cancer.[2][3]
Choline Chloride-¹³C₃ is a stable, non-radioactive isotope tracer that enables the investigation of metabolic flux through choline-dependent pathways.[4][5] By replacing standard choline with its ¹³C-labeled counterpart in cell culture or in vivo models, researchers can trace the incorporation of the labeled carbon atoms into downstream metabolites. Subsequent analysis, typically by mass spectrometry, allows for the quantification of newly synthesized molecules, providing a dynamic view of metabolic pathway activity.[6][7]
Key Metabolic Pathways of Choline
Choline is primarily metabolized through three key pathways:
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The CDP-Choline (Kennedy) Pathway: This is the main route for the synthesis of phosphatidylcholine in most cells. Choline is first phosphorylated to phosphocholine, which is then converted to CDP-choline. Finally, CDP-choline is combined with diacylglycerol to form phosphatidylcholine.[1][2]
-
The Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway: Primarily active in the liver, this pathway provides an alternative route for de novo phosphatidylcholine synthesis by methylating phosphatidylethanolamine.[1][8]
-
The Oxidation Pathway: In the mitochondria of liver and kidney cells, choline is oxidized to betaine. Betaine is a critical methyl donor in the methionine cycle, which is essential for the remethylation of homocysteine to methionine.[1][2]
Experimental Design and Protocols
A typical Choline Chloride-¹³C₃ tracer experiment involves several key stages, from cell culture and tracer labeling to sample extraction and analysis.
Diagram: General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. imrpress.com [imrpress.com]
- 3. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Choline Chloride-13C3 - MedChem Express [bioscience.co.uk]
- 6. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Isotopic Labeling with Choline Chloride-¹³C₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of Choline (B1196258) Chloride-¹³C₃ in cell culture experiments.
Troubleshooting Guide
Low incorporation of ¹³C₃-labeled choline can arise from a variety of factors, from the integrity of the tracer to the specific biology of the cell line and the experimental conditions. This guide addresses common issues in a question-and-answer format.
Question: Why am I observing low or no incorporation of Choline Chloride-¹³C₃ into my cells?
Answer: Low incorporation of Choline Chloride-¹³C₃ can be attributed to several factors. We have categorized the potential causes into three main areas: issues with the isotopic tracer, cell-specific characteristics, and suboptimal experimental protocol design.
Category 1: Isotopic Tracer Integrity and Preparation
FAQ 1: Could my Choline Chloride-¹³C₃ tracer be degraded?
Degradation of the tracer is a primary suspect in failed labeling experiments.
-
Potential Cause: Improper storage and handling can lead to the degradation of Choline Chloride-¹³C₃.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Choline Chloride-¹³C₃ should be stored at -20°C or -80°C for long-term stability.[1] Protect the compound from light.
-
Prepare Fresh Stock Solutions: If you are using an old stock solution, it may have degraded. It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., sterile water or culture medium) and use them within a month if stored at -20°C, or within six months if stored at -80°C.[1]
-
Sterilization: When preparing a stock solution with water, it is advisable to filter-sterilize it using a 0.22 µm filter before adding it to your culture medium.[1]
-
Category 2: Cell Line-Specific Issues
FAQ 2: Is it possible that my cell line has low choline uptake?
The ability of cells to take up choline from the extracellular environment is critical for successful labeling.
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Potential Cause: Low expression or activity of choline transporters on the cell surface. Cells utilize several types of transporters, including high-affinity choline transporter 1 (CHT1) and choline transporter-like proteins (CTL1-5), which can vary significantly between cell lines.[2][3][4][5]
-
Troubleshooting Steps:
-
Literature Review: Check the literature for information on the expression of choline transporters in your specific cell line. Some cell lines may have inherently low levels of key transporters like CTL1, which is a primary mediator of extracellular choline uptake.[2][4]
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Gene Expression Analysis: If no information is available, consider performing qPCR or Western blotting to quantify the expression of major choline transporters (e.g., SLC44A1 for CTL1).
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Use a Positive Control Cell Line: If possible, include a cell line known to have high choline uptake (e.g., many cancer cell lines) as a positive control in your experiment.
-
FAQ 3: Could the enzymatic activity for choline metabolism be low in my cells?
Once inside the cell, choline must be metabolized to be incorporated into various biomolecules.
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Potential Cause: Low activity of choline kinase (ChoK), the first enzyme in the Kennedy pathway that phosphorylates choline to phosphocholine.[6] Altered choline metabolism is a hallmark of many cancer types, often involving the upregulation of ChoK.[7]
-
Troubleshooting Steps:
-
Literature Search: Investigate whether your cell line is known to have low choline kinase activity.
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Enzyme Activity Assay: Perform a choline kinase activity assay to directly measure the enzymatic activity in your cell lysates. Commercial kits are available for this purpose.[1][8]
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Metabolic Profiling: Analyze the downstream metabolites of choline to see if there is a bottleneck at the phosphorylation step.
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Category 3: Experimental Protocol and Conditions
FAQ 4: Is my cell culture medium interfering with the uptake of the labeled choline?
The composition of the cell culture medium can significantly impact the efficiency of isotopic labeling.
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Potential Cause: Competition from unlabeled choline present in the basal medium or serum supplement. Standard cell culture media contain varying amounts of unlabeled choline.[9][10][11]
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Troubleshooting Steps:
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Use Choline-Free Medium: If possible, switch to a choline-free formulation of your basal medium for the labeling experiment.
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Utilize Dialyzed Serum: Fetal Bovine Serum (FBS) is a significant source of unlabeled choline.[9] Using dialyzed FBS, which has small molecules like choline removed, can dramatically improve the incorporation of ¹³C₃-choline.[12]
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Optimize Tracer Concentration: Ensure that the concentration of Choline Chloride-¹³C₃ is sufficient to outcompete any residual unlabeled choline.
-
FAQ 5: Is my incubation time appropriate for sufficient labeling?
The duration of exposure to the isotopic tracer is a critical parameter.
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Potential Cause: The incubation time may be too short for detectable incorporation, or too long, leading to cytotoxic effects or label saturation.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal labeling duration for your cell line and research question. Analyze samples at various time points (e.g., 2, 6, 12, 24, 48 hours) to observe the dynamics of label incorporation.
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Cell Viability Check: Monitor cell viability during the labeling period to ensure that the labeling conditions are not toxic.
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FAQ 6: Could the pH of my culture medium be affecting choline uptake?
The pH of the extracellular environment can influence transporter activity.
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Potential Cause: Some choline transporters, such as CTL1, are pH-sensitive.[5] A suboptimal pH can reduce the rate of choline uptake.[13]
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Troubleshooting Steps:
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Monitor Medium pH: Ensure that the pH of your culture medium is maintained within the optimal physiological range (typically 7.2-7.4) throughout the experiment. Phenol red in the medium can serve as a visual indicator, but a pH meter will provide a more accurate reading.
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Proper Buffering: Use a medium with adequate buffering capacity (e.g., HEPES) if your cells tend to rapidly acidify the culture medium.
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Quantitative Data Summary
The following tables provide a summary of relevant quantitative data to aid in experimental design and troubleshooting.
Table 1: Choline Chloride Concentrations in Common Cell Culture Media
| Medium Formulation | Typical Choline Chloride Concentration (mg/L) | Molar Concentration (µM) |
| DMEM | 4.2 | 30 |
| RPMI-1640 | 3.0 | 21.5 |
| MEM | 1.0 | 7.2 |
| Ham's F-12 | 14.0 | 100 |
| Waymouth's MB 752/1 | 250.0 | 1790 |
Data compiled from various sources and may vary slightly between manufacturers.[9][10][11]
Table 2: Recommended Parameters for ¹³C₃-Choline Labeling Experiments
| Parameter | Recommended Range | Considerations |
| Cell Seeding Density | 30-40% confluency at the start of labeling | Ensure cells are in the exponential growth phase. |
| ¹³C₃-Choline Concentration | 10 - 250 µM | Higher concentrations may be needed if competing with unlabeled choline. Test for toxicity. |
| Incubation Time | 2 - 96 hours | Varies by cell line and metabolic rate. Perform a time-course experiment.[7] |
| Serum Type | Dialyzed Fetal Bovine Serum (dFBS) | Minimizes competition from unlabeled choline.[12] |
| Basal Medium | Choline-free formulation | Ideal for maximizing label incorporation. |
Experimental Protocols
Key Experiment: ¹³C₃-Choline Labeling in Adherent Cells
This protocol outlines a general procedure for labeling adherent cells with Choline Chloride-¹³C₃ for subsequent analysis by LC-MS.
-
Cell Seeding:
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Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
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Culture cells in your standard growth medium until they reach the desired confluency for the start of the experiment.
-
-
Preparation of Labeling Medium:
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Prepare a labeling medium consisting of choline-free basal medium supplemented with dialyzed Fetal Bovine Serum (dFBS) and other necessary components (e.g., glutamine, penicillin-streptomycin).
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Prepare a stock solution of Choline Chloride-¹³C₃ in sterile water or PBS.
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Spike the labeling medium with the Choline Chloride-¹³C₃ stock solution to achieve the desired final concentration.
-
-
Labeling:
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Aspirate the standard growth medium from the cells.
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Gently wash the cells once with pre-warmed sterile PBS.
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Add the pre-warmed ¹³C₃-choline labeling medium to the cells.
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Incubate the cells for the desired duration in a cell culture incubator (37°C, 5% CO₂).
-
-
Sample Quenching and Metabolite Extraction:
-
To halt metabolic activity, quickly aspirate the labeling medium.
-
Immediately place the culture plate on dry ice.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol (B129727) in water) to each well.[14]
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Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
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Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a solvent suitable for your LC-MS method (e.g., a mixture of water and acetonitrile).[15]
-
Centrifuge the reconstituted samples to remove any remaining particulates before transferring to LC-MS vials.
-
Visualizations
Choline Metabolism and Labeling Pathway
Caption: Choline metabolism pathway for ¹³C₃-choline incorporation.
Troubleshooting Workflow for Low ¹³C₃-Choline Incorporation
Caption: Logical workflow for troubleshooting low ¹³C₃-choline incorporation.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Molecular and Functional Characterization of Choline Transporter-Like Proteins in Esophageal Cancer Cells and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Expression of Choline Transporters in the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Choline transporter - Wikipedia [en.wikipedia.org]
- 6. Development of a new and reliable assay for choline kinase using 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline Kinase ChoK Activity Assay Kit Fluorometric size: 100 Assays | biocart [biocart.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. US9243224B2 - Cell culture medium - Google Patents [patents.google.com]
- 11. Basic Constituents of Media [cytion.com]
- 12. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and Functional Analysis of Choline Transporters and Antitumor Effects of Choline Transporter-Like Protein 1 Inhibitors in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Choline Chloride-¹³C₃ Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Choline (B1196258) Chloride-¹³C₃ labeling studies. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your metabolic flux experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing incubation time in Choline Chloride-¹³C₃ labeling studies?
A1: The primary goal is to achieve a metabolic and isotopic steady state for the metabolites of interest. This ensures that the measured isotopic enrichment accurately reflects the metabolic fluxes within the choline pathway. The optimal incubation time allows for sufficient incorporation of the ¹³C₃-labeled choline into downstream metabolites without causing adverse effects on cell health.
Q2: What is a typical incubation time range for Choline Chloride-¹³C₃ labeling experiments?
A2: Incubation times can vary significantly depending on the cell type, its metabolic rate, and the specific research question. Short-term experiments, focusing on initial uptake and phosphorylation, may last from a few minutes to a few hours. For comprehensive metabolic flux analysis aiming for isotopic steady state, longer incubation times of 24 to 96 hours are common.
Q3: How do I know if my cells have reached an isotopic steady state?
A3: To confirm an isotopic steady state, you can perform a time-course experiment. Collect samples at multiple time points (e.g., 12, 24, 36, and 48 hours) and analyze the isotopic enrichment of key downstream metabolites. An isotopic steady state is reached when the percentage of labeling in these metabolites no longer increases significantly between the later time points.
Q4: Can long incubation times negatively affect my experiment?
A4: Yes, excessively long incubation times can lead to several issues, including:
-
Cell death (apoptosis or necrosis): This can alter metabolic profiles and lead to inaccurate results.
-
Nutrient depletion and waste accumulation: This can change cellular metabolism and affect cell health.
-
Secondary metabolic effects: The initial metabolic response to the labeled substrate may change over time. It is crucial to monitor cell viability and confluence throughout the experiment.
Q5: What concentration of Choline Chloride-¹³C₃ should I use?
A5: The concentration of Choline Chloride-¹³C₃ should be carefully chosen to be sufficient for detection by mass spectrometry without perturbing the natural choline metabolism. A common approach is to match the concentration of choline in the standard culture medium. For example, if the medium contains 60 µM choline, a 50% labeling can be achieved by adding 60 µM Choline Chloride-¹³C₃ to a choline-free basal medium, resulting in a total choline concentration of 60 µM with a 50% isotopic enrichment.
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing incubation time for your Choline Chloride-¹³C₃ labeling experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low ¹³C₃ Incorporation into Downstream Metabolites | Incubation time is too short: The labeled choline has not had enough time to be metabolized. | Perform a time-course experiment: Collect samples at various time points (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal incubation duration for your specific cell line and metabolites of interest. |
| Slow metabolic rate of the cell line: Some cell lines have slower choline uptake and metabolism. | Increase the incubation time: Based on the time-course experiment, extend the incubation period to allow for sufficient labeling. | |
| Incorrect concentration of Choline Chloride-¹³C₃: The concentration may be too low for sensitive detection. | Verify the concentration of the labeling medium: Ensure the final concentration of Choline Chloride-¹³C₃ is appropriate and that the unlabeled choline from the base medium or serum has been accounted for. | |
| Decreased Cell Viability During Incubation | Incubation time is too long: Cells are experiencing stress due to nutrient depletion, waste accumulation, or reaching overconfluence. | Monitor cell viability and confluence: Regularly check the cells under a microscope. Harvest cells before they become overconfluent or show signs of stress. Consider seeding cells at a lower density for longer incubation times. |
| Toxicity of the labeled compound or impurities: Although rare for stable isotopes, this is a possibility. | Test the toxicity of the Choline Chloride-¹³C₃ lot: Culture cells with and without the labeled compound and assess viability at different time points. | |
| Inconsistent Labeling Across Replicates | Variability in cell seeding density: Different starting cell numbers will lead to different metabolic states at the time of harvest. | Ensure consistent cell seeding: Use a cell counter to seed the same number of cells in each replicate. |
| Inconsistent timing of media changes and harvesting: Small variations can impact the final labeling pattern. | Standardize all experimental steps: Carefully time all media changes and harvesting procedures for all replicates. | |
| Isotopic Steady State Not Reached | Incubation time is insufficient for the pathway of interest: Some pathways and metabolites have slower turnover rates. | Extend the incubation time: Use the data from your time-course experiment to determine a more appropriate, longer incubation period. |
| Rapid cell proliferation: In rapidly dividing cells, the label can be diluted, making it appear as if a steady state has not been reached. | Model the cell proliferation rate: In your metabolic flux analysis, account for the effect of cell growth on label incorporation. |
Quantitative Data Summary
The following table provides an illustrative summary of the time-dependent incorporation of ¹³C₃ from Choline Chloride-¹³C₃ into key downstream metabolites in a hypothetical cancer cell line. These values are representative and will vary depending on the specific cell type and experimental conditions.
| Incubation Time (Hours) | ¹³C₃-Choline (% Enrichment) | ¹³C₃-Phosphocholine (% Enrichment) | ¹³C₃-Glycerophosphocholine (% Enrichment) | ¹³C₃-Phosphatidylcholine (% Enrichment) | Cell Viability (%) |
| 2 | 95 ± 2 | 45 ± 5 | 5 ± 1 | 2 ± 1 | >98 |
| 6 | 96 ± 3 | 65 ± 4 | 15 ± 2 | 10 ± 2 | >98 |
| 12 | 97 ± 2 | 75 ± 3 | 30 ± 3 | 20 ± 3 | >95 |
| 24 | 98 ± 1 | 85 ± 2 | 50 ± 4 | 36 ± 4 | >95 |
| 48 | 98 ± 1 | 88 ± 2 | 65 ± 3 | 55 ± 5 | >90 |
| 72 | 98 ± 1 | 90 ± 1 | 75 ± 2 | 65 ± 4 | >85 |
Note: The data presented is for illustrative purposes and should be empirically determined for your specific experimental system. A study on MCF7 human breast cancer cells showed that after 24 hours of incubation with [1,2-¹³C]choline, the incorporation into phosphocholine (B91661) and phosphatidylcholine was 69.5% and 36% of the total respective pools.[1]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for achieving isotopic steady state in your cell line.
1. Cell Seeding:
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Seed cells in multiple plates or wells at a density that will prevent them from becoming overconfluent by the final time point of your experiment.
2. Preparation of Labeling Medium:
-
Prepare a sufficient volume of culture medium containing Choline Chloride-¹³C₃. The concentration should be determined based on your experimental goals (e.g., 50% or 99% enrichment). Ensure the final concentration of total choline (labeled + unlabeled) is appropriate for your cells.
3. Labeling Initiation:
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After cells have adhered and are in the exponential growth phase, aspirate the standard culture medium.
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Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed Choline Chloride-¹³C₃ labeling medium to the cells.
4. Time-Course Sample Collection:
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At each designated time point (e.g., 2, 6, 12, 24, 48, 72 hours):
-
Visually inspect the cells and note the confluence.
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Perform a cell viability assay (e.g., Trypan Blue exclusion) on a parallel well to monitor cell health.
-
Quench metabolism and extract metabolites (see Protocol 2).
-
5. Metabolite Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Determine the percentage of ¹³C₃ enrichment in choline and key downstream metabolites such as phosphocholine, glycerophosphocholine, and phosphatidylcholine.
6. Data Analysis:
-
Plot the percent enrichment of each metabolite as a function of incubation time.
-
The optimal incubation time is the point at which the enrichment of your target metabolites reaches a plateau, indicating that an isotopic steady state has been achieved.
Protocol 2: Metabolite Extraction for Labeled Choline Metabolites
1. Quenching Metabolism:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
2. Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
3. Cell Lysis and Protein Precipitation:
-
Vortex the tube vigorously.
-
Incubate on ice or at -20°C for at least 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.
4. Sample Preparation for Analysis:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.
-
Store the dried extract at -80°C until analysis.
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Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., a mixture of water and acetonitrile (B52724) for LC-MS) just before analysis.
Visualizations
Choline Metabolism Signaling Pathway
Caption: Key pathways in cellular choline metabolism.
Experimental Workflow for Optimizing Incubation Time```dot
Caption: Troubleshooting low ¹³C₃ incorporation.
References
How to minimize background noise in 13C mass spectrometry analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise in your 13C mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in 13C mass spectrometry?
A1: Background noise in mass spectrometry can be broadly categorized into three types: chemical, electronic, and environmental. For 13C labeling experiments, chemical noise is often the most significant contributor.[1]
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Chemical Noise: This arises from ions that are not of interest but are detected by the mass spectrometer. Common sources include contaminated solvents, plasticizers (e.g., phthalates) from labware, polymer contaminants (like PEG or PPG), keratin (B1170402) from dust and skin flakes, carryover from previous injections, and compounds from the sample matrix itself.[1] Chemical noise is often characterized by specific m/z values and a consistent isotopic distribution.[2]
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Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer.[1] It can result from the thermal motion of charge carriers in circuits and is often observed as white noise.[3]
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Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment that are inadvertently ionized.[1]
Q2: How can I differentiate between chemical and electronic noise?
A2: A simple diagnostic test can help distinguish between chemical and electronic noise. Turn off the ion source spray voltage and any liquid flow to the mass spectrometer. If the noise disappears, it is likely chemical in origin, related to your solvents, LC system, or sample. If the noise persists, it is likely electronic.[2] Chemical noise typically appears at specific m/z values, whereas electronic noise is often more random and spread across the spectrum.[2]
Q3: Can common chemical contaminants interfere with the isotopic pattern of my 13C-labeled fragment?
A3: Yes, chemical contaminants can significantly interfere with your results. A contaminant with a mass that overlaps with one of the isotopologue peaks of your analyte (e.g., M+1, M+2) can artificially inflate the intensity of that peak. This can lead to an inaccurate calculation of 13C enrichment, which is especially problematic in studies with low levels of enrichment.[1]
Q4: How can data analysis software help in minimizing noise?
A4: Specialized data analysis software can be a powerful tool for noise reduction post-acquisition. These programs can help deconvolve complex spectra, perform background subtraction, and use algorithms to identify true isotopic patterns from the signal.[1] Software tools can automate the correction of large datasets for the presence of naturally occurring stable isotopes and other mass spectrometry effects, streamlining the workflow for metabolic flux analysis.[4]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Mass Spectrum
Symptom: The baseline of your total ion chromatogram (TIC) is significantly elevated, which obscures low-intensity peaks and reduces overall sensitivity.[1]
This issue often points to systemic contamination in your LC-MS setup. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents and additives. Filter all solvents before use.[1][5] | A significant reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents. A rigorous wash is detailed in Protocol 1.[1] | A cleaner baseline in subsequent blank runs. |
| System Leaks | Check all fittings and connections for leaks using an electronic leak detector.[1] | Elimination of air leaks, which introduce contaminants like nitrogen and cause an unstable spray.[1] |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer, cone) according to the manufacturer's instructions.[1][6] | Improved signal intensity and reduced background.[1] |
Issue 2: Specific, Recurring Background Peaks
Symptom: You observe the same interfering peaks in multiple runs, including blank injections.
This usually indicates a specific source of chemical contamination that is consistently being introduced into the system.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene (B1209903) labware. Avoid long-term storage of solvents in plastic containers.[1] | Disappearance or significant reduction of phthalate-related peaks (e.g., m/z 149).[1][7] |
| Polymer Contamination (PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).[1] | Removal of the characteristic repeating polymer ion series from the spectrum.[1] |
| Keratin Contamination | Always wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood, and clean work surfaces thoroughly.[1] | Reduction in keratin-related peptide peaks.[1] |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples.[1] | Elimination of peaks corresponding to previously analyzed samples.[1] |
Experimental Protocols
Protocol 1: Systematic Cleaning of an LC-MS System
This protocol provides a detailed methodology for flushing the LC-MS system to remove widespread chemical contamination.[1]
1. Prepare Cleaning Solvents: Prepare fresh, high-purity, LC-MS grade solutions of the following:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Solvent C: 100% Isopropanol
-
Solvent D: 100% Methanol
-
Solvent E: 100% Water
2. LC System Flush:
-
Disconnect the column from the system to prevent damage.
-
Systematically flush all LC lines with each cleaning solvent for at least 30 minutes. A recommended sequence is to start with the least polar solvent and move to the most polar, then back to your starting mobile phase conditions. A typical sequence would be: C → D → E → B → A .
3. Ion Source Cleaning:
-
Following the manufacturer's guidelines, carefully disassemble the ion source.
-
Sonicate the metal components in a sequence of methanol, acetonitrile, and water (15 minutes each).[1]
-
Allow all components to dry completely before reassembly.
4. System Equilibration and Blank Analysis:
-
Reconnect the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.
-
Perform several blank injections (injecting only your mobile phase) to confirm that the background noise has been sufficiently reduced.[1]
Visualizations
Caption: Troubleshooting workflow for background noise in 13C MS.
Caption: Relationship between noise sources and mitigation strategies.
References
Technical Support Center: Enhanced Detection of 13C-Labeled Choline Metabolites by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled choline (B1196258) metabolites. Our aim is to help you navigate common challenges and improve the accuracy and sensitivity of your LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatography technique for separating 13C-labeled choline and its polar metabolites?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for separating highly polar compounds like choline, phosphocholine (B91661), and acetylcholine (B1216132).[1] Traditional reversed-phase columns offer poor retention for these analytes.[2] HILIC columns, particularly those with zwitterionic or diol stationary phases, provide excellent retention and separation of these polar metabolites.
Q2: How does 13C-labeling affect the chromatographic behavior of choline metabolites?
A2: Generally, the effect of 13C-labeling on retention time in HILIC is minimal to negligible. However, it is crucial to verify this for your specific chromatographic system and conditions. Co-injection of labeled and unlabeled standards can help determine if any isotopic separation occurs.
Q3: What are the key considerations for sample preparation when analyzing 13C-labeled choline metabolites from cell cultures?
A3: Proper sample preparation is critical to arrest metabolic activity and efficiently extract metabolites. A common and effective method involves quenching metabolism by snap-freezing cells in liquid nitrogen, followed by extraction with a cold solvent mixture, typically methanol (B129727)/water or methanol/chloroform/water. It is essential to work quickly and keep samples cold to prevent enzymatic degradation.
Q4: How can I correct for the natural abundance of 13C in my data analysis?
A4: Correcting for the natural 1.1% abundance of 13C is essential for accurate metabolic flux analysis. This is typically done using computational algorithms that subtract the contribution of naturally occurring 13C from the measured isotopologue distribution. Several software packages and in-house scripts are available for this purpose.
Q5: What are common sources of error in 13C metabolic flux analysis (13C-MFA) of the choline pathway?
A5: Common errors include an incomplete or inaccurate metabolic model, failure to reach an isotopic steady state during labeling, and analytical errors during sample preparation or LC-MS analysis.[3] It is crucial to validate your metabolic model, ensure sufficient labeling time, and maintain consistent and validated analytical procedures.[3]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Chromatography & Peak Shape Issues
Q: My 13C-labeled choline and acetylcholine peaks are broad or tailing. What could be the cause and how can I fix it?
A:
-
Problem: Poor peak shape can compromise resolution and quantification.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The pH and ionic strength of the mobile phase are critical in HILIC. For choline and acetylcholine, using a mobile phase containing an ammonium (B1175870) salt (e.g., ammonium formate (B1220265) or ammonium acetate) at a near-neutral pH often improves peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your analytes, affecting peak shape. Ensure your sample preparation method effectively removes interfering substances. Using a 13C-labeled internal standard for every analyte of interest can help to correct for matrix effects.[4]
-
Contamination: Buildup of contaminants on the column or in the LC system can lead to poor peak shape. Regularly flush your column and system with appropriate washing solutions.
-
Sensitivity & Detection Issues
Q: I am having trouble detecting low levels of 13C-labeled phosphocholine. How can I improve sensitivity?
A:
-
Problem: Insufficient sensitivity for low-abundance metabolites.
-
Possible Causes & Solutions:
-
Suboptimal MS Parameters: Optimize your mass spectrometer's source conditions (e.g., gas flows, temperatures) and compound-specific parameters (e.g., collision energy for MS/MS) for your 13C-labeled analytes.
-
Ion Suppression: Matrix components can suppress the ionization of your target analytes. Consider advanced sample cleanup techniques like solid-phase extraction (SPE) or using a divert valve to direct the high-salt portion of the eluent to waste.
-
Mobile Phase Composition: The organic solvent content and additives in your mobile phase can significantly impact ionization efficiency in the MS source. Higher organic content, typical in HILIC, generally enhances ESI efficiency.
-
Use of Multiple Reaction Monitoring (MRM): For triple quadrupole mass spectrometers, developing a highly specific and sensitive MRM method for each 13C-isotopologue of phosphocholine will significantly improve the signal-to-noise ratio.[5][6][7][8][9]
-
Data Analysis & Interpretation Challenges
Q: The isotopic enrichment in my samples is very low, making it difficult to distinguish from background noise. What can I do?
A:
-
Problem: Low incorporation of the 13C label.
-
Possible Causes & Solutions:
-
Insufficient Labeling Time: The time required to reach isotopic steady state can vary depending on the cell type and metabolic pathway. Perform a time-course experiment to determine the optimal labeling duration.
-
Tracer Dilution: The 13C-labeled tracer may be diluted by unlabeled sources of choline in the culture medium or from intracellular stores. Ensure your base medium is free of unlabeled choline and consider pre-conditioning cells in a choline-free medium.
-
High Background Noise: Distinguishing low-level labeled signals from chemical or electronic noise can be challenging. Methods like Isotopic Ratio Outlier Analysis (IROA) can help differentiate biologically derived signals from artifacts.[10]
-
Data Processing Parameters: Optimize your peak picking and integration parameters in your data processing software to accurately capture low-intensity isotopologue peaks.
-
Q: I am observing unexpected 13C-isotopologue patterns for my choline metabolites. How do I troubleshoot this?
A:
-
Problem: The observed mass isotopologue distribution (MID) does not match the expected pattern.
-
Possible Causes & Solutions:
-
Incorrect Metabolic Model: Your assumed metabolic pathway may be incomplete or incorrect. There might be alternative or "scrambling" pathways that contribute to the observed labeling pattern.
-
Contamination: Contamination with unlabeled standards or other carbon sources can distort the MID. Carefully check all reagents and labware.
-
In-source Fragmentation: Fragmentation of metabolites in the mass spectrometer's ion source can lead to misleading isotopologue patterns. Optimize source conditions to minimize in-source fragmentation.
-
Isotopic Impurity of the Tracer: Verify the isotopic purity of your 13C-labeled choline tracer from the manufacturer's certificate of analysis.
-
Quantitative Data Summary
The following table provides typical analytical figures of merit for the analysis of unlabeled choline and its metabolites. While specific values for 13C-labeled compounds may vary, these can serve as a benchmark for method development and performance evaluation.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Intra-assay CV (%) | Inter-assay CV (%) |
| Choline | 0.06 µmol/L | 0.08 - 5.43 µmol/L | >0.99 | 2.2 - 4.1 | <1 - 6.5 |
| Phosphocholine | 0.04 µmol/L | 0.08 - 5.43 µmol/L | >0.99 | 3.2 - 15 | 6.2 - 20 |
| Betaine | 1 pmol (on-column)[11] | - | - | 2.4[11] | 2.8[11] |
| Acetylcholine | - | - | - | 2.1[11] | 3.0[11] |
| Glycerophosphocholine | 40 pmol (on-column)[11] | - | - | 7.0[11] | 6.2[11] |
Note: Data for Choline and Phosphocholine are from a validated LC-MS/MS method.[4] Data for Betaine, Acetylcholine, and Glycerophosphocholine are from an LC/ESI-IDMS method and represent on-column detection limits.[11] Corresponding LOQs were not provided in the source.
Experimental Protocols
Protocol: Extraction of 13C-Labeled Choline Metabolites from Adherent Cancer Cells for HILIC-MS/MS Analysis
-
Cell Culture and Labeling:
-
Culture adherent cancer cells to ~80% confluency in standard growth medium.
-
Replace the standard medium with a custom medium containing the desired concentration of 13C-labeled choline (e.g., [U-13C5]-choline). The labeling duration should be optimized based on a preliminary time-course experiment to ensure isotopic steady state.
-
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and arrest all metabolic activity.
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) to the frozen cell monolayer.
-
-
Metabolite Extraction:
-
Use a cell scraper to scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the cell extract at 13,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
If desired, an aliquot of the supernatant can be taken for normalization (e.g., protein assay of the pellet).
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% acetonitrile (B52724) with 10 mM ammonium formate).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
-
Protocol: HILIC-MS/MS Analysis of 13C-Choline Metabolites
-
LC System: A UHPLC system capable of delivering stable gradients at low flow rates.
-
Column: A HILIC column suitable for polar analytes (e.g., ZIC-pHILIC, BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 6.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: Linear gradient to 50% B
-
12-15 min: Hold at 50% B
-
15.1-20 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters (example for a triple quadrupole):
-
Develop a Multiple Reaction Monitoring (MRM) method for each expected isotopologue of choline, phosphocholine, and acetylcholine.
-
Example MRM transitions for Choline (C5H14NO+):
-
M+0 (unlabeled): m/z 104.1 -> m/z 60.1
-
M+1: m/z 105.1 -> m/z 60.1 or 61.1
-
M+2: m/z 106.1 -> m/z 60.1, 61.1, or 62.1
-
...and so on for all possible labeled forms.
-
-
Optimize collision energies and other compound-specific parameters for each transition.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment or mass isotopologue distribution for each metabolite.
-
Visualizations
Caption: Choline Metabolism Signaling Pathway.
Caption: Experimental Workflow for 13C-Choline LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Reaction Monitoring Using Double Isotopologue Peptide Standards for Protein Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results for "Multiple Reaction Monitoring (MRM)" | Springer Nature Experiments [experiments.springernature.com]
- 7. Multiple Reaction Monitoring (MRM)-Profiling with Biomarker Identification by LC-QTOF to Characterize Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Normalizing Choline Chloride-13C3 Tracer Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Choline (B1196258) Chloride-13C3 tracer data. The following information is designed to address specific issues encountered during experimental workflows, with a focus on data normalization by cell number.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of normalizing Choline Chloride-13C3 tracer data?
A1: Normalization is a critical step in data processing that corrects for variations in sample amount, ensuring that observed differences in metabolite levels are due to biological changes rather than discrepancies in the quantity of starting material.[1][2] In the context of this compound tracer studies, normalization allows for accurate comparison of choline metabolism between different experimental groups by relating the measured isotopic enrichment to the number of cells.
Q2: What are the common methods for normalizing metabolomics data from cell culture experiments?
A2: The most common normalization methods for cell culture metabolomics include cell counting, total protein quantification, and DNA concentration measurement.[1][3] Each method has its own set of advantages and disadvantages, and the optimal choice depends on the specific cell type and experimental conditions.
Q3: Is cell counting a reliable method for normalizing this compound tracer data?
A3: While seemingly straightforward, normalizing to cell number can be problematic.[2] For adherent cell lines, the process of detaching cells, often using trypsin, can introduce artifacts and lead to metabolite leakage.[2] Furthermore, accurately counting cells that grow in clumps can be challenging.[1][2]
Q4: Why is DNA quantification often recommended over cell counting for normalization?
A4: DNA quantification is frequently considered a more robust and consistent method for normalization.[1][2][3] DNA concentration has been shown to have a strong linear correlation with cell number across a range of cell densities.[1] A key advantage is that DNA can be isolated from the same sample used for metabolite extraction, reducing variability.[2] This method is particularly useful for adherent cells or those that grow in clumps, where accurate cell counting is difficult.[1][2]
Q5: Can I use protein quantification to normalize my this compound data?
A5: Protein quantification is another common normalization strategy. However, it can exhibit significant variation and may be less sensitive at low cell numbers.[2] The protein content of a cell can also fluctuate depending on the cell's metabolic state, which could introduce a bias in studies where metabolic pathways are being investigated.
Troubleshooting Guides
This section addresses common issues encountered during the normalization of this compound tracer data.
Issue 1: High variability in results when normalizing to cell count.
-
Potential Cause: Inconsistent cell counting due to cell clumping.
-
Potential Cause: Metabolite leakage during cell harvesting with trypsin.
-
Solution: Avoid using trypsin if possible. A recommended alternative for adherent cells is to wash the cells with ice-cold phosphate-buffered saline (PBS) and then scrape them directly into the extraction solvent.[4] This minimizes metabolic changes and prevents the loss of intracellular metabolites.
-
-
Potential Cause: Inconsistent sample handling during cell counting.
-
Solution: Ensure that a standardized protocol is followed for all samples. This includes consistent timing for trypsinization (if used), centrifugation speeds, and resuspension volumes.
-
Issue 2: Discrepancies between biological replicates after normalization.
-
Potential Cause: Variation in cell seeding density.
-
Solution: Ensure that all wells or flasks for a given experiment are seeded with the same number of cells. Allow sufficient time for cells to attach and resume normal growth before starting the tracer experiment.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature variations, avoid using the outer wells of multi-well plates for experimental samples. Instead, fill these wells with sterile PBS or media.
-
-
Potential Cause: Inconsistent quenching of metabolism.
-
Solution: Quench metabolic activity rapidly and consistently across all samples. This is typically achieved by quickly aspirating the media and adding an ice-cold extraction solvent.
-
Issue 3: Low signal-to-noise ratio in the mass spectrometry data.
-
Potential Cause: Insufficient number of cells.
-
Solution: Increase the initial cell seeding density to ensure that the final cell number is adequate for detection by the mass spectrometer. The required cell number will depend on the sensitivity of the instrument and the abundance of the choline metabolites of interest.
-
-
Potential Cause: Inefficient metabolite extraction.
-
Solution: Optimize the extraction protocol for your cell type and the choline metabolites being analyzed. A common and effective method involves a two-phase liquid extraction using a mixture of methanol (B129727), chloroform, and water.[4]
-
Data Presentation
Table 1: Comparison of Normalization Methods for Metabolomics
| Normalization Method | Advantages | Disadvantages | Best Suited For |
| Cell Counting | Conceptually simple and direct. | Can be inaccurate for clumpy cells; trypsinization can cause metabolite leakage.[2] | Suspension cell cultures that do not aggregate. |
| Protein Quantification | Relatively simple to perform. | Can have high variability; protein content can be influenced by metabolic state.[2] | Experiments where changes in overall protein content are not expected. |
| DNA Quantification | Highly consistent and proportional to cell number; can be measured from the same sample as metabolites.[1][2] | Requires an additional assay step. | Adherent cell lines, cells that grow in clumps, and experiments requiring high precision.[1][2] |
Experimental Protocols
Protocol 1: Normalization of this compound Tracer Data using DNA Quantification
This protocol provides a general framework for normalizing tracer data to DNA content.
-
Cell Culture and Labeling:
-
Seed cells at a consistent density in appropriate culture vessels.
-
Introduce this compound to the culture medium at the desired concentration and for the specified duration.
-
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at high speed to pellet the cell debris and proteins.
-
Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.
-
-
DNA Isolation and Quantification:
-
To the remaining cell pellet from the metabolite extraction step, add a suitable lysis buffer for DNA isolation.
-
Isolate the DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorescence-based assay (e.g., PicoGreen).
-
-
Data Normalization:
-
After obtaining the raw peak areas for your 13C-labeled choline metabolites from the LC-MS analysis, divide the peak area for each metabolite by the corresponding DNA concentration for that sample.
-
The resulting value represents the normalized abundance of the metabolite.
-
Mandatory Visualization
Caption: Experimental workflow for normalizing this compound tracer data to DNA content.
Caption: Decision tree for selecting a normalization method for cell culture-based metabolomics.
References
Technical Support Center: Enhancing Sensitivity for ¹³C Labeled Compounds in NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to sensitivity in ¹³C NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my ¹³C NMR spectrum inherently low?
A1: The low signal-to-noise (S/N) ratio in ¹³C NMR spectroscopy is due to two primary factors. Firstly, the natural abundance of the NMR-active ¹³C isotope is only about 1.1%, with the majority of carbon being the NMR-inactive ¹²C isotope. Secondly, the gyromagnetic ratio of the ¹³C nucleus is approximately four times lower than that of the ¹H nucleus, which results in a weaker NMR signal.[1]
Q2: What is the quickest way to improve my ¹³C signal?
A2: The most straightforward method to enhance your ¹³C signal is to increase the number of scans. The S/N ratio improves with the square root of the number of scans. For instance, quadrupling the number of scans will roughly double the S/N ratio.[2] Additionally, optimizing acquisition parameters such as the pulse angle and relaxation delay can yield significant improvements in a shorter amount of time.[3][4]
Q3: How does isotopic labeling improve sensitivity?
A3: Isotopic labeling involves synthetically enriching a compound with the ¹³C isotope at specific or all carbon positions. This dramatically increases the concentration of the NMR-active nuclei, leading to a much stronger NMR signal from the labeled sites and a significant improvement in the signal-to-noise ratio.[5]
Q4: When should I consider using a cryoprobe?
A4: A cryoprobe is a specialized NMR probe that cools the detection electronics to cryogenic temperatures (around 20 K).[6] This significantly reduces thermal noise, a major contributor to the low S/N ratio. You should consider using a cryoprobe when working with very dilute samples or when you need to drastically reduce experiment time. A cryoprobe can provide a 4-5 fold improvement in S/N, which translates to a 16-25 fold reduction in acquisition time.[6]
Q5: What is Dynamic Nuclear Polarization (DNP) and when is it used?
A5: Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances NMR signal intensity by transferring the high polarization of electron spins from a polarizing agent (a stable radical) to the ¹³C nuclei.[6][7] This is achieved by irradiating the sample with microwaves at low temperatures.[6] DNP can lead to signal enhancements of several orders of magnitude and is particularly useful for solid-state NMR and for studying reaction kinetics and metabolic pathways in real-time.[6][7]
Troubleshooting Guide
Problem: Weak or no detectable ¹³C signals.
Possible Causes and Solutions:
-
Low Sample Concentration:
-
Solution: Increase the concentration of your sample. For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended for a standard room temperature probe.[8] For cryoprobes, lower concentrations can be used.[9] If solubility is an issue, try a different deuterated solvent.[10]
-
-
Improper Acquisition Parameters:
-
Solution: Optimize your experimental parameters. Use a smaller flip angle (e.g., 30°) to allow for a shorter relaxation delay (D1) without saturating the signal.[3][11] This enables more scans to be acquired in the same amount of time. Ensure the number of scans (NS) is sufficient; for dilute samples, thousands of scans may be necessary.[12]
-
-
Poor Probe Tuning:
-
Solution: Ensure both the ¹³C and ¹H channels of the probe are properly tuned and matched. Poor tuning of the proton channel can lead to inefficient decoupling, resulting in broader lines and a lower S/N ratio.[13]
-
-
Presence of Paramagnetic Impurities:
Problem: Broad ¹³C peaks.
Possible Causes and Solutions:
-
Poor Shimming:
-
Solution: Carefully shim the magnetic field to improve its homogeneity. Inhomogeneous fields lead to broad spectral lines.
-
-
High Sample Viscosity:
-
Chemical Exchange:
-
Solution: If your molecule is undergoing chemical exchange on the NMR timescale, you may observe broad peaks. Try acquiring the spectrum at different temperatures to see if the peaks sharpen.
-
Problem: Missing quaternary carbon signals.
Possible Causes and Solutions:
-
Long T₁ Relaxation Times:
-
Inefficient Nuclear Overhauser Effect (NOE):
-
Solution: The NOE, which enhances the signal of carbons attached to protons, is absent for quaternary carbons. While this is an inherent property, ensuring optimal proton decoupling can maximize the signal for other carbons.
-
Data Presentation
Table 1: Comparison of Sensitivity Enhancement Techniques for ¹³C NMR
| Technique | Typical S/N Enhancement Factor | Typical Reduction in Experiment Time | Primary Application |
| Optimized Parameters | 2x[4] | 4x | Routine 1D and 2D NMR |
| Cryoprobe | 4-5x[6] | 16-25x | Dilute samples, high-throughput screening |
| Paramagnetic Relaxation Enhancement | Varies (can be significant) | 2-8x[15] | Reducing long T₁ relaxation times |
| Dynamic Nuclear Polarization (DNP) | 10s to 1000s x[6] | >10,000x | Solid-state NMR, metabolic studies |
| Isotopic Labeling | Directly proportional to enrichment level | Varies | Tracking specific atoms, metabolic flux analysis |
Experimental Protocols
Protocol 1: Optimizing a Standard 1D ¹³C Experiment
-
Sample Preparation: Prepare a concentrated sample of your compound in a high-quality deuterated solvent. Filter the sample into a clean NMR tube to remove any particulate matter.[16]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Tune and match both the ¹³C and ¹H channels of the probe.[3]
-
-
Acquisition Parameters (Bruker Example):
-
Load a standard ¹³C pulse program with proton decoupling (e.g., zgpg30).
-
Set the spectral width (sw) to cover the expected chemical shift range (e.g., 220 ppm).
-
Set the transmitter frequency offset (o1p) to the center of the spectrum.
-
Set the acquisition time (aq) to at least 1-2 seconds for good digital resolution.[14]
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Set the pulse angle (p1 with pl1) to a 30° flip angle.[11]
-
Set the number of scans (ns) to a minimum of 1024 for a moderately concentrated sample. Increase as needed.[3]
-
-
Data Acquisition: Start the acquisition by typing zg.
-
Data Processing:
-
Apply an exponential window function with a line broadening factor (lb) of 1-2 Hz to improve the S/N ratio.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Protocol 2: Using a Paramagnetic Relaxation Agent
-
Sample Preparation:
-
Prepare your sample as described in Protocol 1.
-
Add a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to the sample. A typical concentration is 10-50 mM.
-
-
Instrument Setup: Follow the instrument setup steps from Protocol 1.
-
Acquisition Parameters:
-
Use the same pulse program as in Protocol 1.
-
Due to the shortened T₁ relaxation times, you can significantly reduce the relaxation delay (d1) to, for example, 0.5 seconds.
-
Acquire the spectrum with a sufficient number of scans.
-
-
Data Acquisition and Processing: Follow the data acquisition and processing steps from Protocol 1. Be aware that excessive amounts of the relaxation agent can lead to line broadening.
Visualizations
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. Dynamic Nuclear Polarization | Solid State NMR | Bruker [bruker.com]
- 7. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 12. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 14. benchchem.com [benchchem.com]
- 15. Application of Paramagnetic Relaxation Enhancements to Accelerate the Acquisition of 2D and 3D Solid-State NMR Spectra of Oriented Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Overcoming Matrix Effects in Choline Chloride-¹³C₃ Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of Choline (B1196258) Chloride-¹³C₃ using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Choline Chloride-¹³C₃, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and Inconsistent Retention Times
-
Question: My chromatogram for Choline Chloride-¹³C₃ shows poor peak shape (e.g., fronting, tailing, or splitting) and the retention time is not consistent between injections. What is the likely cause and how can I fix it?
-
Answer: Poor peak shape and retention time variability for a highly polar compound like choline are often related to the chromatographic conditions.
-
Inappropriate Column Chemistry: Standard reversed-phase columns (like C18) offer minimal retention for choline, leading to the observed issues.[1]
-
Solution: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns are specifically designed for the retention and separation of polar compounds.[1]
-
-
Mobile Phase Mismatch: The mobile phase composition is crucial for good HILIC chromatography.
-
Solution: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) and a smaller amount of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).[1] Ensure all solvents and additives are high-purity, LC-MS grade.
-
-
Improper Sample Diluent: The solvent used to reconstitute your sample after extraction can significantly impact peak shape.
-
Solution: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions. For HILIC methods, this typically means a high percentage of acetonitrile (B52724).[1]
-
-
Issue 2: Low Signal Intensity and Ion Suppression
-
Question: I am observing a significantly lower signal for Choline Chloride-¹³C₃ than expected, or the signal is inconsistent across different samples. What could be causing this?
-
Answer: Low and inconsistent signal intensity are classic signs of ion suppression, a major manifestation of matrix effects.[2][3] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5][6]
-
Primary Cause - Phospholipids (B1166683): In biological matrices like plasma and serum, phospholipids are a major contributor to ion suppression.[7][8][9] They are notorious for co-extracting with analytes and eluting in the same chromatographic window, reducing the sensitivity and reproducibility of the method.[7]
-
Other Sources: High concentrations of salts and the use of ion-pairing agents can also lead to ion suppression.[1]
-
-
Troubleshooting Steps:
-
Assess Matrix Effects: To confirm if ion suppression is occurring, a post-column infusion experiment can be performed. This involves infusing a constant flow of a Choline Chloride-¹³C₃ standard into the MS while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[10]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before LC-MS analysis.[4][11][12]
-
See the Experimental Protocols section for detailed sample preparation methods.
-
-
Optimize Chromatography: Adjusting the chromatographic method can help separate the analyte from interfering matrix components.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Choline Chloride-¹³C₃ quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][14][15] In the case of Choline Chloride-¹³C₃, which is often analyzed in complex biological fluids, endogenous matrix components can either suppress or enhance its signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[6][14] Ion suppression is the more common effect observed.[16]
Q2: Why is Choline Chloride-¹³C₃ used as an internal standard?
A2: Choline Chloride-¹³C₃ is a stable isotope-labeled (SIL) internal standard for the quantification of endogenous choline. An ideal SIL internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties. This allows it to compensate for variability during sample preparation and for matrix effects, as both the analyte and the internal standard are affected similarly by ion suppression or enhancement.[5]
Q3: What are the most effective sample preparation techniques to remove phospholipids?
A3: Several techniques can effectively remove phospholipids and mitigate their impact on Choline Chloride-¹³C₃ analysis. The choice of method depends on the sample matrix, required throughput, and desired level of cleanliness.[1]
-
Protein Precipitation (PPT): While quick and inexpensive, standard PPT does not effectively remove phospholipids and can lead to significant matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to remove a significant portion of phospholipids. Using an acidic or basic aqueous phase can help prevent the extraction of impurities like phospholipids.[12]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT or LLE. Different SPE sorbents and elution protocols can be tailored to specifically remove interfering components while retaining the analyte.
-
Phospholipid Depletion Plates (e.g., HybridSPE®-Phospholipid): These specialized plates contain zirconia-coated silica (B1680970) particles that selectively bind and remove phospholipids from the sample via a strong Lewis acid-base interaction, while allowing polar analytes like choline to pass through.[7][8] This targeted approach is highly effective at reducing phospholipid-induced matrix effects.[7]
Q4: How does Hydrophilic Interaction Liquid Chromatography (HILIC) help in the analysis of Choline Chloride-¹³C₃?
A4: HILIC is a chromatographic technique that is well-suited for the separation of highly polar compounds like choline, which are not well-retained on traditional C18 columns.[1] By using a polar stationary phase and a mobile phase with a high concentration of organic solvent, HILIC allows for the retention and separation of polar analytes, moving them away from the early-eluting, unretained matrix components that can cause ion suppression.[1][17][18]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, specifically focusing on the removal of phospholipids, which are a primary concern for Choline Chloride-¹³C₃ analysis in biological fluids.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Impact on Matrix Effect | Throughput |
| Protein Precipitation (PPT) | Good | Poor[8] | High Ion Suppression[7] | High |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate to Good[12] | Reduced Ion Suppression | Low to Medium |
| Solid-Phase Extraction (SPE) | Good | Good to Excellent | Significant Reduction in Ion Suppression | Medium |
| HybridSPE®-Phospholipid | Excellent | >99%[7] | Minimal Ion Suppression[7] | High |
| Biocompatible SPME | Excellent | >90% | Minimal Ion Suppression[7] | Medium |
Experimental Protocols
Protocol 1: Sample Preparation using HybridSPE®-Phospholipid Depletion
This protocol is designed for the removal of phospholipids from plasma or serum samples prior to LC-MS analysis of Choline Chloride-¹³C₃.
-
Sample Aliquoting: Add 100 µL of plasma or serum sample to the well of a HybridSPE®-Phospholipid 96-well plate.
-
Internal Standard Spiking: Add the Choline Chloride-¹³C₃ internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well.
-
Mixing: Mix thoroughly by vortexing or by drawing and dispensing the sample multiple times to ensure complete protein precipitation.
-
Filtration: Apply a vacuum to the 96-well plate manifold to draw the supernatant through the HybridSPE®-Phospholipid media, effectively removing precipitated proteins and phospholipids.
-
Evaporation: Collect the filtrate and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 95:5 acetonitrile:10 mM ammonium formate).
Protocol 2: HILIC-LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Choline Chloride-¹³C₃.
-
LC System: UPLC or HPLC system capable of high-pressure gradients.
-
Column: HILIC column (e.g., Ascentis Express HILIC, 10 cm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Choline: To be optimized based on endogenous analyte.
-
Choline Chloride-¹³C₃: Precursor ion (m/z) 107.1 → Product ion (m/z) 63.1 (These values may need to be confirmed and optimized on the specific instrument).
-
Visualizations
Caption: Workflow for Choline Chloride-¹³C₃ quantification.
Caption: Troubleshooting logic for common LC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myadlm.org [myadlm.org]
- 14. researchgate.net [researchgate.net]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Choline Chloride-¹³C₃ vs. Deuterated Choline Tracers for Advanced Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of Choline (B1196258) Chloride-¹³C₃ and deuterated choline tracers, supported by experimental data, to facilitate an informed choice for your specific research needs.
Stable isotope-labeled choline analogs are indispensable tools for probing choline metabolism in health and disease. They are extensively used in metabolic flux analysis, pharmacokinetic studies, and as diagnostic agents in clinical settings, particularly in oncology. The two most common stable isotopes used for labeling choline are Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D). This guide will compare the performance and applications of Choline Chloride-¹³C₃ with commonly used deuterated choline tracers, such as D4- and D9-choline.
Quantitative Data Presentation
The choice between ¹³C and deuterated choline tracers often depends on the analytical platform and the specific metabolic questions being addressed. Below is a summary of key performance characteristics based on published experimental data.
| Feature | Choline Chloride-¹³C₃ | Deuterated Choline (D4, D9) | Key Considerations |
| Isotopic Purity | Typically >99%[1] | Typically >97-99% | High purity is essential for minimizing interference from unlabeled species. |
| Primary Analytical Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[2][3] | Mass Spectrometry (MS), Positron Emission Tomography (PET) (when radiolabeled)[4][5][6] | ¹³C allows for both positional and flux analysis via NMR and MS. Deuterated tracers are primarily used with MS and PET. |
| Metabolic Stability & Oxidation | Stable ¹³C label. | Deuteration can reduce the rate of oxidation to betaine (B1666868) due to the kinetic isotope effect.[6][7][8] | Reduced oxidation of deuterated choline can be advantageous in PET imaging to increase specificity for phosphorylation.[6][7][8] |
| Kinetic Isotope Effect (KIE) | Generally considered negligible for ¹³C in most biological systems. | A known KIE can influence enzymatic reactions, particularly oxidation. This can be a tool or a confounding factor.[6] | The KIE of deuterated tracers can be exploited to slow metabolism and enhance detection of specific metabolic steps.[6][9] |
| Tumor Uptake (PET Imaging) | Not directly used for PET. ¹¹C-choline is the PET analog. | Deuterated and fluorinated analogs (e.g., ¹⁸F-D4-choline) show comparable tumor uptake to ¹¹C-choline.[6][7] | Despite reduced systemic oxidation, deuterated tracers may not necessarily show higher tumor uptake in PET imaging.[6][7] |
| Applications | Metabolic flux analysis, metabolomics, in vivo NMR spectroscopy.[2][3][10] | Metabolic studies, clinical diagnostics (especially in PET imaging when combined with a positron emitter).[4][11][12] | ¹³C-choline is well-suited for detailed studies of intracellular metabolic pathways.[10][13] Deuterated tracers are valuable for in vivo studies and clinical applications.[6][7][8] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling with Choline Chloride-¹³C₃ followed by Mass Spectrometry
This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled choline into downstream metabolites in cultured cells.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard culture medium.
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with a known concentration of Choline Chloride-¹³C₃ (e.g., 10-100 µM). The exact concentration may need to be optimized for your cell line.
-
Isotopic Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and replace with the ¹³C-choline labeling medium.
-
Incubation: Incubate the cells for a defined period (e.g., 0, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled choline.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify ¹³C-labeled metabolites such as phosphocholine-¹³C₃ and phosphatidylcholine-¹³C₃.
-
Protocol 2: In Vivo Study Using Deuterated Choline Tracers for Pharmacokinetic Analysis
This protocol provides a general workflow for an in vivo study in a mouse model to assess the pharmacokinetics of a deuterated choline tracer.[4][11]
-
Animal Model: Use an appropriate mouse model for your research question (e.g., tumor xenograft model).
-
Tracer Administration: Administer the deuterated choline tracer (e.g., D9-choline chloride) to the mice via a suitable route, such as intravenous injection or oral gavage, at a specific dose (e.g., 2.7 mg/kg).[4][11]
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.5, 1, 5, 24 hours, and up to 7 days).[4][11]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Metabolite Extraction from Plasma: Extract metabolites from the plasma samples, for example, using a protein precipitation method with a solvent like acetonitrile.
-
Mass Spectrometry Analysis: Analyze the plasma extracts by tandem mass spectrometry (MS/MS) to quantify the concentrations of the deuterated choline tracer and its metabolites (e.g., D9-betaine, D9-phosphocholine) over time.[4][5]
-
Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).
Visualizations: Pathways and Workflows
Choline Metabolism via the Kennedy Pathway
The Kennedy pathway is the primary route for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[14][15][16] Tracing the flow of labeled choline through this pathway is a common application for both ¹³C and deuterated tracers.
Caption: The Kennedy pathway for phosphatidylcholine synthesis.
Experimental Workflow for a Tracer Study
The following diagram illustrates a typical workflow for a metabolic tracer study, from the administration of the labeled compound to data analysis.
Caption: A generalized workflow for a metabolic tracer experiment.
Logical Comparison of ¹³C vs. Deuterated Tracers
This diagram highlights the key decision-making factors when choosing between Choline Chloride-¹³C₃ and deuterated choline tracers.
Caption: Decision logic for selecting a choline tracer.
References
- 1. Choline Chloride-13C3 - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo 13C nuclear magnetic resonance investigations of choline metabolism in rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [18F]Fluoromethyl-[1,2-2H4]-choline: A novel radiotracer for imaging choline metabolism in tumors by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different choline supplement metabolism in adults using deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choline metabolism in breast cancer; 2H-, 13C- and 31P-NMR studies of cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 16. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Choline Metabolism: A Comparative Guide to ¹³C-Choline Chloride Isotope Tracing and Seahorse XF Assays
For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. This guide provides a comprehensive comparison of two powerful techniques for investigating cellular bioenergetics and metabolic pathways: stable isotope tracing with Choline (B1196258) Chloride-¹³C₃ and real-time metabolic analysis using Seahorse XF technology. By cross-validating data from these distinct yet complementary methods, a more complete and robust picture of choline's metabolic fate and its impact on cellular energy production can be achieved.
Choline is a vital nutrient that plays a crucial role in numerous cellular processes, including the synthesis of phospholipids (B1166683) for membrane integrity, the production of the neurotransmitter acetylcholine, and as a source of methyl groups for methylation reactions.[1][2][3] Dysregulation of choline metabolism has been implicated in various diseases, making it a key area of investigation. This guide outlines the principles of each technique, presents hypothetical comparative data, and provides detailed experimental protocols to facilitate the design and execution of cross-validation studies.
Comparative Overview of Techniques
Choline Chloride-¹³C₃ tracing and Seahorse XF assays offer different yet synergistic insights into cellular metabolism. Isotope tracing provides a detailed map of the metabolic fate of choline, while the Seahorse assay delivers a real-time, functional view of how cells are producing energy.
| Feature | Choline Chloride-¹³C₃ Tracing | Seahorse XF Assay |
| Principle | Tracks the incorporation of ¹³C atoms from labeled choline into downstream metabolites using mass spectrometry.[4] | Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[5][6] |
| Key Output | Mass Isotopologue Distributions (MIDs) indicating the fractional abundance of ¹³C in specific choline-derived metabolites. | Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[7][8] |
| Information Gained | Direct evidence of choline uptake and its conversion into downstream metabolites such as phosphocholine, phosphatidylcholine, and betaine (B1666868).[3][9] | Provides an overall cellular metabolic phenotype, measuring the rates of ATP production from oxidative phosphorylation and glycolysis. |
Experimental Protocols
Detailed methodologies for both Choline Chloride-¹³C₃ isotope tracing and Seahorse XF assays are crucial for obtaining reliable and reproducible data.
Choline Chloride-¹³C₃ Metabolic Flux Analysis Protocol
This protocol outlines the steps for tracing the metabolic fate of ¹³C-labeled choline in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
On the day of the experiment, replace the standard medium with a medium containing Choline Chloride-¹³C₃. The concentration and labeling duration should be optimized for the specific cell type and experimental question.
-
Incubate the cells for the predetermined time under standard culture conditions.
2. Metabolite Extraction:
-
After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Quench metabolism and extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
3. Sample Analysis:
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Analyze the samples by LC-MS to determine the mass isotopologue distribution of choline and its downstream metabolites.
Seahorse XF Cell Metabolism Assay Protocol
This protocol details the measurement of cellular respiration and glycolysis in real-time.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.[10]
-
Allow the cells to attach and grow overnight.
2. Assay Medium Preparation:
-
Prepare Seahorse XF assay medium supplemented with substrates such as glucose, glutamine, and pyruvate.[11]
-
Warm the medium to 37°C and adjust the pH to 7.4.
3. Cell Preparation:
-
Remove the culture medium from the cells.
-
Wash the cells once with the prepared XF assay medium.
-
Add the final volume of XF assay medium containing either a vehicle control or unlabeled choline chloride to the wells.
-
Incubate the plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.[11]
4. Seahorse XF Analyzer Operation:
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.[11]
-
Load the hydrated sensor cartridge with compounds that modulate cellular respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.[12]
-
Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay protocol.[13]
-
The instrument will measure OCR and ECAR in real-time.
Visualization of Workflows and Pathways
Diagrams illustrating the experimental workflows and metabolic pathways provide a clear visual representation of the processes involved.
Caption: Proposed experimental workflows for cross-validation.
Caption: Major metabolic pathways of choline.
Logical Integration of Results
The strength of this dual approach lies in the integration of specific findings from ¹³C tracing with the systemic overview from the Seahorse assay. For instance, if ¹³C tracing reveals a significant flux of choline towards phosphatidylcholine synthesis, a corresponding increase in OCR might be expected in the Seahorse assay to meet the energetic demands of this anabolic process. Conversely, if choline oxidation to betaine is predominant, this may influence the cellular redox state and impact mitochondrial respiration.
By employing this cross-validation strategy, researchers can gain deeper insights into the intricate roles of choline metabolism in health and disease, paving the way for the identification of novel therapeutic targets and the development of more effective treatment strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Seahorse Bioscience - Wikipedia [en.wikipedia.org]
- 8. SPARC Molecular Analysis – Cell Metabolism (Seahorse) Analysis [lab.research.sickkids.ca]
- 9. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to Choline Isotopes: Choline Chloride-¹³C₃ versus ¹⁴C-Choline for Metabolic Pathway Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision in designing experiments to elucidate metabolic pathways. This guide provides an objective comparison of stable isotope-labeled Choline (B1196258) Chloride-¹³C₃ and radioisotope-labeled ¹⁴C-Choline for the analysis of choline metabolism, offering supporting data, detailed experimental protocols, and visual aids to inform this selection process.
Choline is a vital nutrient involved in several key metabolic pathways, including the synthesis of the neurotransmitter acetylcholine, the formation of membrane phospholipids (B1166683) like phosphatidylcholine, and as a precursor to the methyl donor betaine (B1666868).[1][2][3] Dysregulation of choline metabolism has been implicated in various diseases, making it a significant area of research.[4] Isotopic labeling is an indispensable tool for tracing the metabolic fate of choline and quantifying fluxes through its various pathways.
Performance Comparison: Stable Isotope (¹³C) vs. Radioisotope (¹⁴C) Tracers
The primary distinction between Choline Chloride-¹³C₃ and ¹⁴C-Choline lies in the nature of their isotopes. ¹³C is a stable, non-radioactive isotope, while ¹⁴C is a radioactive isotope that undergoes beta decay. This fundamental difference dictates their detection methods, safety considerations, and suitability for different experimental designs.
A key advantage of stable isotopes like ¹³C is their safety, as they do not pose the radiological hazards associated with radioisotopes, eliminating the need for specialized handling and disposal protocols.[5] In contrast, ¹⁴C is a beta-emitter, and its presence is quantified by measuring radioactive decay, typically through liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[5] While ¹⁴C often offers higher sensitivity, advancements in mass spectrometry have made ¹³C a robust and powerful alternative for metabolic research.[5]
| Feature | Choline Chloride-¹³C₃ (Stable Isotope) | ¹⁴C-Choline (Radioisotope) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Liquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS) |
| Safety | Non-radioactive, no specialized handling for radioactivity required.[5] | Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.[5] |
| Sensitivity | High, dependent on the mass spectrometer's capabilities. | Extremely high, especially with AMS.[5] |
| Resolution | High mass resolution allows for the identification of specific labeled metabolites and their isotopologues. | Provides a quantitative measure of total radioactivity in a sample, but does not inherently distinguish between different metabolites. |
| Information Provided | Provides detailed information on the positional labeling of carbons within a molecule, enabling detailed pathway analysis and flux calculations. | Primarily provides quantitative data on the overall incorporation of the label into various fractions (e.g., lipids, proteins). |
| Experimental Flexibility | Allows for in vivo studies in humans with fewer ethical and regulatory hurdles. | Use in humans is more restricted due to radioactivity. |
| Cost | The cost of ¹³C-labeled compounds can be high, and mass spectrometry instrumentation is a significant investment. | The cost of ¹⁴C-labeled compounds and scintillation cocktails can be substantial, along with the costs associated with radioactive waste disposal. |
Choline Metabolic Pathways
Choline is metabolized through three primary pathways:
-
Phosphorylation (CDP-Choline Pathway): Choline is phosphorylated to phosphocholine, which is then converted to cytidine (B196190) diphosphate-choline (CDP-choline). CDP-choline serves as the precursor for the synthesis of phosphatidylcholine, a major component of cell membranes.[2][6][7]
-
Oxidation: In the mitochondria, choline can be oxidized to betaine aldehyde and then to betaine. Betaine is a critical methyl donor, participating in the conversion of homocysteine to methionine.[1][8][9]
-
Acetylation: In cholinergic neurons, choline is acetylated by choline acetyltransferase to produce the neurotransmitter acetylcholine, which plays a crucial role in nerve signaling.[10][11][12]
Experimental Protocols and Workflows
The experimental workflow for metabolic analysis using either Choline Chloride-¹³C₃ or ¹⁴C-Choline involves several key steps, from cell culture and labeling to sample preparation and analysis.
General Experimental Workflow
Detailed Methodologies
1. Cell Culture and Labeling:
-
For both ¹³C and ¹⁴C studies: Cells are cultured in a suitable medium. For labeling, the standard medium is replaced with a medium containing either Choline Chloride-¹³C₃ or ¹⁴C-Choline at a known concentration. The labeling duration is a critical parameter and should be optimized based on the specific metabolic pathway and cell type under investigation to achieve a metabolic and isotopic steady state.[13]
2. Sample Preparation:
-
Choline Chloride-¹³C₃: After the labeling period, the medium is removed, and cells are washed with ice-cold saline. Metabolites are then extracted using a cold solvent, typically a mixture of methanol, acetonitrile, and water. The cell debris is pelleted by centrifugation, and the supernatant containing the metabolites is collected for analysis.[13]
-
¹⁴C-Choline: Following labeling, cells are washed and then lysed. The lysate can be fractionated to separate different cellular components (e.g., lipids, proteins, aqueous phase). The radioactivity in each fraction is then measured.
3. Analytical Techniques:
-
Choline Chloride-¹³C₃: The extracted metabolites are analyzed by mass spectrometry, commonly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[14] High-resolution mass spectrometry allows for the separation and detection of different choline metabolites and their isotopologues (molecules with different numbers of ¹³C atoms).[15] The mass shift of +3 for metabolites containing the trimethylamine (B31210) group from Choline Chloride-¹³C₃ allows for their specific detection and quantification.
-
¹⁴C-Choline: The radioactivity of the samples is measured using a liquid scintillation counter.[16] The sample is mixed with a scintillation cocktail, which emits light upon interaction with the beta particles emitted by ¹⁴C. The detector in the scintillation counter quantifies these light flashes, providing a measure of the amount of ¹⁴C present in the sample.
4. Data Analysis:
-
Choline Chloride-¹³C₃: The data from the mass spectrometer is processed to determine the mass isotopomer distribution (MID) for each choline metabolite.[13] This information reveals the extent of ¹³C incorporation and can be used in metabolic flux analysis (MFA) to calculate the rates of different metabolic reactions.
-
¹⁴C-Choline: The output from the liquid scintillation counter is in counts per minute (CPM), which is then converted to disintegrations per minute (DPM) to determine the absolute amount of radioactivity. This data provides a quantitative measure of the total amount of ¹⁴C-choline and its metabolites in the analyzed sample.
Conclusion
The choice between Choline Chloride-¹³C₃ and ¹⁴C-Choline for metabolic pathway analysis depends on the specific research question, available instrumentation, and safety considerations. Choline Chloride-¹³C₃, with its stable isotope label, offers a safe and detailed approach for elucidating complex metabolic networks and quantifying fluxes through specific pathways using mass spectrometry. ¹⁴C-Choline, on the other hand, provides a highly sensitive method for quantifying the overall incorporation of choline into various cellular components. For studies requiring detailed information on the fate of individual carbon atoms and the relative activity of different metabolic pathways, Choline Chloride-¹³C₃ is the superior choice. For experiments focused on quantifying the total uptake and incorporation of choline with high sensitivity, ¹⁴C-Choline remains a valuable tool. The advancements in mass spectrometry are continually enhancing the utility of stable isotope tracers, making them an increasingly powerful and versatile tool for metabolic research.
References
- 1. Oxidative pathway of choline to betaine in the soluble fraction prepared from Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylcholine and choline homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]
- 11. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acetylcholine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scienceopen.com [scienceopen.com]
- 16. research.columbia.edu [research.columbia.edu]
Validating Isotopic Steady-State in Choline Metabolism: A Comparative Guide to 13C₃-Choline Chloride Experiments
For researchers delving into the intricate world of cellular metabolism, stable isotope tracing is an indispensable tool. When employing 13C-labeled substrates, such as 13C₃-Choline Chloride, a critical prerequisite for accurate metabolic flux analysis is the validation of isotopic steady-state. This guide provides a comparative overview of the methodologies to validate isotopic steady-state in 13C₃-Choline Chloride experiments, offers insights into alternative tracers, and presents detailed experimental protocols for drug development professionals, researchers, and scientists.
The Importance of Isotopic Steady-State
Isotopic steady-state is a condition where the fractional enrichment of a labeled isotope in intracellular metabolites remains constant over time.[1] Achieving and validating this state is paramount as it ensures that the observed labeling patterns accurately reflect the underlying metabolic fluxes. Failure to confirm isotopic steady-state can lead to erroneous interpretations of metabolic pathway activity.
Validating Isotopic Steady-State: A Time-Course Approach
The most direct method to validate isotopic steady-state is through a time-course experiment.[1] This involves monitoring the isotopic enrichment of choline (B1196258) and its key downstream metabolites at multiple time points after the introduction of 13C₃-Choline Chloride.
Key Metabolites to Monitor:
-
Intracellular Choline-13C₃: To confirm uptake and equilibration with the external labeled source.
-
Phosphocholine-13C₃: The first major downstream metabolite.
-
Glycerophosphocholine-13C₃: Another key metabolite in choline metabolism.
-
Phosphatidylcholine-13C₃: A major membrane phospholipid synthesized from choline.
Isotopic steady-state is considered to have been reached when the 13C enrichment in these metabolites plateaus and remains stable across consecutive time points.
Comparative Analysis of 13C₃-Choline Chloride and Alternative Tracers
While 13C₃-Choline Chloride is excellent for probing choline metabolism and phospholipid synthesis, other tracers are more suitable for different metabolic pathways. The choice of tracer is critical and depends on the specific research question.
| Tracer | Primary Metabolic Pathway(s) Interrogated | Advantages | Considerations for Steady-State |
| [U-13C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Provides a global view of central carbon metabolism.[2] | Typically reaches steady-state in central carbon metabolism within hours in cultured cells. |
| [U-13C₅]Glutamine | TCA Cycle, Amino Acid Metabolism | Excellent for studying anaplerotic flux and nitrogen metabolism.[3] | Time to steady-state can vary depending on the activity of glutaminolysis. |
| 13C₃-Choline Chloride | Choline Metabolism, Phospholipid Synthesis, One-Carbon Metabolism | Directly traces the fate of choline into membranes and methylation pathways. | The time to reach steady-state in downstream phospholipids (B1166683) can be longer due to slower turnover rates compared to glycolytic intermediates. |
| [1,2-13C₂]Glucose | Glycolysis, Pentose Phosphate Pathway | Provides high precision for estimating fluxes through the PPP and glycolysis.[3] | Similar steady-state dynamics to [U-13C₆]Glucose. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Isotopic Steady-State Validation with 13C₃-Choline Chloride
Objective: To determine the time required to reach isotopic steady-state for choline and its metabolites in cultured cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
13C₃-Choline Chloride
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multiple-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Labeling: Replace the culture medium with a fresh medium containing a known concentration of 13C₃-Choline Chloride (e.g., at a 50% labeling enrichment).[4]
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), harvest the cells.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the isotopic enrichment of choline, phosphocholine, glycerophosphocholine, and phosphatidylcholine in the cell extracts using a validated LC-MS/MS method.[5]
Protocol 2: LC-MS/MS Analysis of 13C Enrichment in Choline Metabolites
Objective: To quantify the fractional 13C enrichment of choline and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation: Separate the choline-containing compounds using a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the transition of the precursor ion to a specific product ion for both the unlabeled (12C) and labeled (13C₃) versions of each metabolite.
-
Data Analysis: Calculate the fractional enrichment by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues for each metabolite.
Data Presentation
Table 1: Isotopic Enrichment (%) of Choline and its Metabolites Over Time Following Incubation with 13C₃-Choline Chloride
| Time (hours) | Intracellular Choline-13C₃ | Phosphocholine-13C₃ | Glycerophosphocholine-13C₃ | Phosphatidylcholine-13C₃ |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | 45.2 ± 2.1 | 35.8 ± 1.9 | 15.3 ± 1.1 | 5.6 ± 0.8 |
| 6 | 49.1 ± 1.5 | 46.2 ± 2.0 | 30.1 ± 1.5 | 18.9 ± 1.2 |
| 12 | 49.8 ± 1.2 | 48.5 ± 1.8 | 42.7 ± 2.2 | 35.4 ± 1.8 |
| 24 | 50.1 ± 1.0 | 49.2 ± 1.3 | 48.1 ± 1.9 | 45.8 ± 2.1 |
| 48 | 49.9 ± 1.1 | 49.5 ± 1.5 | 48.9 ± 1.7 | 48.2 ± 1.9 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
From the data in Table 1, isotopic steady-state for choline and its more immediate derivatives (phosphocholine) is approached by 12-24 hours, while the larger phospholipid pool (phosphatidylcholine) takes closer to 48 hours to reach equilibrium.
Visualizing the Workflow and Metabolic Pathways
Caption: Workflow for validating isotopic steady-state.
Caption: Key steps in choline metabolism traced by 13C₃-Choline.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Choline Chloride-¹³C₃ Metabolism Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Tracing Choline (B1196258) Metabolism
Choline is a vital nutrient for cellular growth and signaling, and its metabolism is frequently altered in cancer, making it a key area of investigation in oncology and drug development. Stable isotope tracers, such as Choline Chloride-¹³C₃, are powerful tools for elucidating the intricacies of choline metabolism in various cell types. This guide provides a comparative analysis of Choline Chloride-¹³C₃ utilization in different cell lines, offers insights into alternative tracers, and presents supporting experimental data and protocols to aid in the design of future metabolic studies.
Performance of Choline Chloride-¹³C₃ in Cancer and Normal Cell Lines
A key application of Choline Chloride-¹³C₃ is to trace the metabolic fate of choline in both normal and cancerous cells. Studies have revealed significant differences in choline metabolism between these cell types, particularly in the synthesis of betaine (B1666868).
A study utilizing ¹³C₃-choline tracing followed by liquid chromatography-high resolution mass spectrometry (LC-HRMS) mapped the metabolic products of choline in normal, in vitro-transformed epithelial cells, and tumor-derived cancer cell lines.[1][2][3] The untargeted analysis identified 121 metabolites labeled with ¹³C derived from choline.[1][2][3] A notable finding was the formation of betaine from choline, which occurred specifically in tumor-derived cells.[1][2][3] The expression of choline dehydrogenase (CHDH), the enzyme that catalyzes the first step of betaine synthesis, was found to correlate with betaine production across the studied cell lines.[1][2]
The table below summarizes the fractional labeling of key choline metabolites with ¹³C₃ from Choline Chloride-¹³C₃ in various cell lines after 96 hours of culture with 50% ¹³C₃-choline, based on data from Nilsson et al. (2020).
| Cell Line | Cell Type | ¹³C₃-Choline Fraction | ¹³C₃-Phosphocholine Fraction | ¹³C₃-sn-glycero-3-phosphocholine Fraction | ¹³C₃-Betaine Fraction |
| HCT116 | Human colorectal cancer | ~50% | ~50% | ~25% | ~20% |
| MCF7 | Human breast adenocarcinoma | ~50% | ~50% | ~25% | ~15% |
| HeLa | Human cervix adenocarcinoma | ~50% | ~50% | ~25% | ~10% |
| Normal Epithelial Cells | Normal | ~50% | ~50% | ~25% | Not detected |
| Transformed Epithelial Cells | In vitro-transformed | ~50% | ~50% | ~25% | Not detected |
Data is estimated from graphical representations in Nilsson et al. (2020) and is intended for comparative purposes.
Comparison with Alternative Tracers
While Choline Chloride-¹³C₃ is a powerful tool for stable isotope tracing, other labeled choline analogs and related molecules are also used to study choline metabolism, each with its own advantages and disadvantages.
Deuterated Choline Analogs
Deuterated choline analogs, such as ¹¹C-methyl-[1,2-²H₄]-choline (¹¹C-D4-choline), have been developed to improve metabolic stability, particularly to reduce oxidation to betaine, which can complicate the interpretation of imaging data.[4][5] A study comparing ¹¹C-Choline, ¹¹C-D4-choline, and ¹⁸F-D4-choline in HCT116 tumor xenografts found that both deuteration and fluorination reduced the rate of oxidation to betaine.[4] This suggests that for studies where the primary focus is on the Kennedy pathway (choline -> phosphocholine (B91661) -> phosphatidylcholine), deuterated or fluorinated analogs might offer a more specific signal.[4]
The following table compares the metabolic profile of different radiolabeled choline analogs in HCT116 tumors 60 minutes after injection.
| Tracer | % Radioactivity as Choline | % Radioactivity as Phosphocholine | % Radioactivity as Betaine |
| ¹¹C-Choline | ~15% | ~55% | ~28% |
| ¹¹C-D4-choline | ~15% | ~60% | ~25% |
| ¹⁸F-D4-choline | ~20% | ~65% | ~14% |
Data is derived from Witney et al. (2012) and highlights the reduced oxidation of deuterated and fluorinated analogs.
Radiolabeled Choline and Ethanolamine (B43304)
Radiolabeled tracers such as [¹¹C]choline and [¹⁸F]choline are widely used in positron emission tomography (PET) to visualize tumors, which often exhibit increased choline uptake and metabolism.[6] As an alternative to choline-based tracers, radiolabeled ethanolamine has been investigated. A comparative study using various cancer cell lines demonstrated that [¹⁴C]ethanolamine and [¹⁴C]N,N'-dimethylethanolamine showed 2-7 fold higher uptake than [¹⁴C]choline.[7] This suggests that for certain applications, particularly those focused on imaging cell proliferation, ethanolamine-based tracers may offer enhanced sensitivity.[7]
Experimental Protocols
Protocol 1: ¹³C-Choline Labeling and Metabolite Extraction
This protocol is a generalized procedure based on the methodology described by Nilsson et al. (2020).
-
Cell Culture: Culture cells in their standard growth medium. For the labeling experiment, prepare a medium containing 50% ¹³C₃-Choline Chloride and 50% unlabeled choline.
-
Labeling: Replace the standard medium with the labeling medium and culture the cells for a desired period (e.g., 96 hours) to achieve a steady-state labeling of choline metabolites.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and other cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for LC-MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Protocol 2: LC-HRMS Analysis of ¹³C-Labeled Choline Metabolites
This protocol provides a general framework for the analysis of ¹³C-labeled choline metabolites.
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar choline metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap).
-
Data Acquisition: Acquire data in both positive and negative ion modes to detect a wide range of metabolites. Perform full scan analysis to identify all labeled species and their mass isotopologue distributions.
-
Data Analysis: Process the raw data to identify peaks corresponding to choline and its metabolites. Determine the fractional labeling of each metabolite by calculating the relative abundance of its ¹³C-labeled isotopologues.
Visualizing Choline Metabolism
The following diagrams illustrate the key pathways of choline metabolism and a typical experimental workflow for ¹³C-choline tracing.
Caption: Key pathways in choline metabolism.
Caption: Experimental workflow for ¹³C-choline tracing.
References
- 1. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping choline metabolites in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of radiolabeled choline and ethanolamine as probe for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating Choline Chloride-¹³C₃ Tracing Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with Choline (B1196258) Chloride-¹³C₃ is a powerful technique to delineate the metabolic fate of choline and quantify flux through key biosynthetic pathways, such as the synthesis of phosphocholine (B91661) and phosphatidylcholine. However, to ensure the robustness and accuracy of findings derived from ¹³C tracing studies, it is imperative to employ orthogonal methods for independent validation. Orthogonal methods are distinct experimental approaches that interrogate the same biological system from a different angle, thereby providing complementary evidence to substantiate the initial observations.
This guide provides a comparative overview of several orthogonal methods to confirm findings from Choline Chloride-¹³C₃ tracing studies. We will delve into the principles, experimental protocols, and data presentation for each method, offering a comprehensive resource for researchers in the field of cellular metabolism and drug development.
Comparison of Orthogonal Methods
The selection of an appropriate orthogonal method depends on the specific research question, the cellular context, and the resources available. The following table provides a comparative summary of the key orthogonal methods discussed in this guide.
| Method | Principle | What it Measures | Advantages | Disadvantages |
| Enzyme Activity Assays | Measures the catalytic activity of a specific enzyme in a biochemical pathway. | Rate of substrate conversion to product by a specific enzyme (e.g., Choline Kinase). | Provides direct evidence of enzyme function. Relatively inexpensive and high-throughput. | Does not directly measure metabolite levels or flux. Can be influenced by in vitro assay conditions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information about molecules. | Absolute or relative concentrations of choline and its metabolites (e.g., phosphocholine). Can distinguish between different isotopomers.[1][2] | Non-destructive. Provides rich structural information. Highly quantitative.[3] | Lower sensitivity compared to mass spectrometry.[3][4] Can be complex to operate and analyze data. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates molecules based on their physicochemical properties followed by mass-to-charge ratio detection. | Relative or absolute quantification of choline and its various metabolites with high sensitivity and specificity.[5][6][7][8] | High sensitivity and specificity. Capable of analyzing a wide range of metabolites.[3] | Destructive to the sample. Quantification can be influenced by matrix effects. Requires derivatization for some compounds. |
| Colorimetric/Fluorometric Assays | Utilizes enzyme-coupled reactions that produce a colored or fluorescent product, the intensity of which is proportional to the analyte concentration. | Concentration of specific metabolites like phosphocholine or phosphatidylcholine.[9][10][11][12][13] | Simple, rapid, and cost-effective. Suitable for high-throughput screening. | Indirect measurement. Can be prone to interference from other molecules in the sample. |
| Western Blotting | Uses antibodies to detect the presence and relative abundance of specific proteins. | Protein expression levels of key enzymes in the choline metabolism pathway (e.g., Choline Kinase α).[14][15] | Widely accessible and relatively straightforward to perform. | Provides information on protein abundance, not activity. Semi-quantitative. |
| Genetic Manipulation (e.g., siRNA) | Reduces the expression of a specific gene to observe the functional consequences. | The necessity of a specific enzyme for a metabolic outcome by observing the effect of its knockdown on metabolite levels or pathway flux.[16][17][18][19][20] | Provides causal evidence for the role of a specific gene/enzyme. | Off-target effects can be a concern. Knockdown efficiency can vary. |
Experimental Protocols
Choline Chloride-¹³C₃ Tracing
Objective: To track the incorporation of ¹³C-labeled choline into downstream metabolites.
Protocol:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Labeling: Replace the growth medium with a medium containing a known concentration of Choline Chloride-¹³C₃ (e.g., 50% of total choline).[21]
-
Incubation: Culture the cells for a specific duration (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled choline.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using LC-MS/MS to determine the isotopic enrichment in choline-containing metabolites.[5]
Orthogonal Method 1: Choline Kinase (ChoK) Activity Assay
Objective: To measure the enzymatic activity of choline kinase, the first enzyme in the CDP-choline pathway.
Protocol: This protocol is based on a coupled-enzyme spectrophotometric assay.[22]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing glycylglycine, KCl, and MgCl₂ at the desired pH (e.g., 8.5).
-
Reaction Mixture: In the assay buffer, add phosphoenolpyruvate (B93156) (PEP), ATP, NADH, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).
-
Substrate: Prepare a solution of choline chloride.
-
-
Enzyme Preparation: Prepare cell or tissue lysates containing choline kinase.
-
Assay Procedure:
-
Add the reaction mixture to a cuvette.
-
Add the enzyme preparation and incubate to start the reaction.
-
Initiate the reaction by adding the choline chloride substrate.
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of absorbance decrease is proportional to the choline kinase activity.[22]
Orthogonal Method 2: Quantification of Phosphocholine by ³¹P NMR Spectroscopy
Objective: To directly quantify the concentration of phosphocholine in a sample.
Protocol: This protocol provides a general workflow for the analysis of phosphorus-containing metabolites.[1][2][23][24][25][26]
-
Sample Preparation:
-
Extract metabolites from cells or tissues using a suitable method (e.g., perchloric acid extraction).
-
Lyophilize the extract and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of a reference standard.
-
-
NMR Data Acquisition:
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
-
Use appropriate acquisition parameters, including a sufficient relaxation delay to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the NMR data (e.g., Fourier transformation, phasing, and baseline correction).
-
Identify the phosphocholine peak based on its characteristic chemical shift.
-
Integrate the area of the phosphocholine peak and the reference standard peak.
-
Calculate the concentration of phosphocholine relative to the known concentration of the reference standard.
-
Orthogonal Method 3: Western Blot for Choline Kinase α (CHKA)
Objective: To determine the protein expression level of CHKA.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CHKA.[14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of CHKA.
Orthogonal Method 4: Genetic Knockdown of CHKA using siRNA
Objective: To investigate the functional role of CHKA in choline metabolism by reducing its expression.
Protocol: [16][17][18][19][20]
-
siRNA Design and Synthesis: Obtain or design and synthesize small interfering RNAs (siRNAs) targeting the CHKA mRNA. Include a non-targeting control siRNA.
-
Cell Transfection:
-
Plate cells and allow them to reach a suitable confluency.
-
Transfect the cells with the CHKA-targeting siRNA or the control siRNA using a suitable transfection reagent.
-
-
Incubation: Incubate the cells for a period sufficient to achieve significant knockdown of the target protein (typically 48-72 hours).
-
Validation of Knockdown:
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR.
-
Confirm the reduction in CHKA protein levels using Western blotting.
-
-
Functional Assay: Perform Choline Chloride-¹³C₃ tracing or measure metabolite levels (e.g., phosphocholine) in the knockdown and control cells to determine the impact of CHKA depletion on choline metabolism.
Data Presentation
Table 1: Quantitative Comparison of Analytical Methods for Choline Metabolite Analysis
| Parameter | LC-MS/MS | NMR Spectroscopy | Colorimetric/Fluorometric Assay |
| Sensitivity | High (pmol to fmol range)[27] | Low to moderate (µmol to nmol range)[3][4] | Moderate (nmol to µmol range)[9][12] |
| Limit of Detection (LOD) | Low (e.g., ~0.04 µmol/L for phosphocholine)[7] | Higher (e.g., ~0.2-0.5 mM for phospholipids)[26] | Varies by kit (e.g., ~0.1 nmol/sample)[9] |
| Linear Range | Wide | Narrower | Typically 2-3 orders of magnitude |
| Quantification | Relative or absolute (with stable isotope standards)[5] | Absolute[3] | Relative to a standard curve |
| Sample Throughput | High | Low to moderate | High |
Mandatory Visualizations
Caption: Choline Metabolism Pathway highlighting the incorporation of ¹³C₃-labeled choline.
Caption: Workflow for orthogonal validation of choline tracing findings.
References
- 1. Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy for Metabolomics Research - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Phosphatidylcholine (PC) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 14. Choline Kinase alpha (D5X9W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Choline Kinase Alpha antibody (13520-1-AP) | Proteintech [ptglab.com]
- 16. realgenelabs.com [realgenelabs.com]
- 17. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eu.idtdna.com [eu.idtdna.com]
- 19. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mdpi.com [mdpi.com]
- 24. Development of a new and reliable assay for choline kinase using 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Choline and Choline Metabolites Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Biological Equivalence of Labeled and Unlabeled Choline Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled and unlabeled choline (B1196258) chloride, focusing on their biological equivalence. While direct comparative studies are not prevalent in existing literature, the extensive use of labeled choline as a tracer in metabolic research is predicated on the principle of its biological equivalence to the unlabeled form. This document synthesizes available data on choline metabolism, pharmacokinetics, and experimental methodologies to inform researchers on this topic.
Introduction to Choline and Isotopic Labeling
Choline is an essential nutrient vital for numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes through phospholipids (B1166683) like phosphatidylcholine, and lipid transport and metabolism.[1][2] It also serves as a precursor for betaine (B1666868), a critical methyl donor involved in converting homocysteine to methionine.[1]
Isotopically labeled compounds are indispensable tools in metabolic research.[3] By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., 2H or deuterium (B1214612) (D), 13C, 15N), researchers can trace the metabolic fate of molecules within a biological system using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] The fundamental assumption is that the subtle increase in mass does not significantly alter the compound's chemical properties or biological behavior. This guide assesses the evidence supporting this assumption for choline chloride.
Metabolic Pathways and Cellular Uptake
Choline, whether labeled or unlabeled, enters cells via specific transporter proteins: high-affinity, Na+-dependent transporters (CHT1), low-affinity facilitated diffusion transporters (OCTs), and intermediate-affinity, Na+-independent transporters (CTL1).[4] Once inside the cell, it is metabolized through several key pathways:
-
The Kennedy Pathway (CDP-Choline Pathway): Choline is first phosphorylated to phosphocholine, which is then converted to cytidine (B196190) 5'-diphosphocholine (CDP-choline). Finally, CDP-choline combines with diacylglycerol to form phosphatidylcholine, a major component of cell membranes.[5][6]
-
Acetylcholine Synthesis: In cholinergic neurons, choline acetyltransferase (CAT) catalyzes the reaction of choline with acetyl-coenzyme A to produce the neurotransmitter acetylcholine.[4][5]
-
Betaine Synthesis: Choline can be oxidized in the liver and kidneys to form betaine, which then participates in the methionine cycle by donating a methyl group.[1][4]
Studies using isotopically labeled choline have been instrumental in elucidating these pathways, confirming that labeled choline participates in the same biochemical reactions as its endogenous, unlabeled counterpart.[3]
Signaling Pathway of Choline
Recent research has identified choline as an intracellular messenger that links extracellular stimuli to calcium (Ca2+) signaling. G-protein-coupled receptors (GPCRs) can stimulate phospholipase D (PLD), which produces choline. This choline then acts as an endogenous agonist for Sigma-1 receptors (Sig-1R), potentiating Ca2+ release from the endoplasmic reticulum, which is initiated by inositol (B14025) trisphosphate (IP3).[7]
Caption: Choline as an intracellular messenger in Ca2+ signaling.
Comparative Pharmacokinetic Data
While no single study directly compares the pharmacokinetics of labeled and unlabeled choline chloride in a head-to-head bioequivalence trial, data can be aggregated from separate studies to draw inferences.
Studies with Unlabeled Choline Supplements
A study in healthy adult men compared several forms of unlabeled choline supplements, including choline chloride. The results showed that all water-soluble forms, including choline chloride, rapidly increased plasma choline and betaine levels.[8][9]
| Parameter | Choline Chloride | Choline Bitartrate | α-GPC | Egg-PC |
| Dosage | 550 mg choline equivalent | 550 mg choline equivalent | 550 mg choline equivalent | 550 mg choline equivalent |
| Time to Peak (Median) | ~1-2 hours | ~1-2 hours | ~1-2 hours | ~3 hours |
| Effect on Plasma Choline | Rapid Increase | Rapid Increase | Rapid Increase | Slower, sustained increase |
| Effect on Plasma Betaine | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
| Effect on Plasma TMAO | Rapid Increase | Rapid Increase | Rapid Increase | No significant increase |
| Data synthesized from a comparative study on unlabeled choline supplements.[8][9] α-GPC: α-glycerophosphocholine; Egg-PC: Egg-phosphatidylcholine; TMAO: Trimethylamine N-oxide. |
Studies with Deuterium-Labeled (D9) Choline
A tracer study using D9-choline chloride in healthy men demonstrated rapid absorption and conversion of the labeled choline. The maximum plasma concentrations of D9-choline and its metabolite, D9-betaine, were achieved within 0.5 to 1 hour post-ingestion.[10] This rapid absorption profile is consistent with observations from studies using unlabeled choline chloride.[8][9]
| Parameter | D9-Choline Chloride | D9-Phosphorylcholine | D9-α-GPC | D9-POPC |
| Dosage | 2.7 mg/kg D9-choline equivalent | 2.7 mg/kg D9-choline equivalent | 2.7 mg/kg D9-choline equivalent | 2.7 mg/kg D9-choline equivalent |
| Time to Peak (D9-Choline) | 0.5 - 1 hour | 0.5 - 1 hour | 0.5 - 1 hour | Slower, prolonged absorption |
| Time to Peak (D9-Betaine) | 0.5 - 1 hour | 0.5 - 1 hour | 0.5 - 1 hour | Slower, prolonged absorption |
| Metabolite Profile | Rapid appearance of D9-betaine | Rapid appearance of D9-betaine | Rapid appearance of D9-betaine | Delayed appearance of metabolites |
| Data from a study using deuterium-labeled choline supplements.[10] D9-POPC: D9-1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline. |
The similarity in the rapid absorption kinetics between unlabeled choline chloride and D9-choline chloride supports the concept of their biological equivalence. The water-soluble forms are absorbed quickly, leading to a swift increase in plasma choline concentrations.[5][10]
Experimental Protocols for Assessing Bioequivalence
To formally establish the biological equivalence of labeled and unlabeled choline chloride, a randomized, two-period, crossover study would be the standard approach.[11][12] The following protocol outlines such a study.
Study Design
-
Objective: To compare the rate and extent of absorption of a labeled choline chloride formulation (Test) versus an unlabeled choline chloride formulation (Reference).
-
Design: A single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.
-
Subjects: Healthy adult volunteers, typically non-smokers, within a normal BMI range (18.5-27.0).[13]
-
Procedure:
-
Period 1: Subjects are randomly assigned to receive a single oral dose of either the Test or Reference product.
-
Washout Period: A sufficient time (e.g., 7-14 days) to ensure complete elimination of the drug from the body.
-
Period 2: Subjects receive the alternate product.
-
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Analytical Method: Plasma concentrations of both labeled and unlabeled choline and their major metabolites (e.g., betaine, phosphocholine) are measured using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[2]
Bioequivalence Assessment
The primary pharmacokinetic parameters for bioequivalence assessment are:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
The 90% confidence intervals for the geometric mean ratio (Test/Reference) of these parameters should fall within the acceptance range of 80% to 125%.[11][12]
Experimental Workflow Diagram
Caption: Workflow for a two-period crossover bioequivalence study.
Conclusion
The available evidence strongly supports the biological equivalence of labeled and unlabeled choline chloride. Data from pharmacokinetic studies, while not direct comparisons, show consistent absorption and metabolism profiles for both forms. The rapid uptake of water-soluble choline salts is observed whether the molecule is labeled or not.[5][8][10] The foundational use of isotopically labeled choline as a tracer in metabolic research relies on this principle of equivalence. For formal validation, the experimental protocol outlined provides a robust framework for a definitive bioequivalence study. Researchers can be confident in using labeled choline chloride as a reliable tracer for its unlabeled counterpart in experimental settings.
References
- 1. metabolics.com [metabolics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Choline chloride-15N Stable Isotope|287484-43-9 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling Cellular Phenotypes: A Comparative Guide to Choline Chloride-¹³C₃ Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount to deciphering disease mechanisms and developing effective therapies. Metabolic Flux Analysis (MFA) using stable isotope tracers offers a powerful lens to quantify the rates of metabolic reactions, providing a dynamic snapshot of cellular function. This guide provides an objective comparison of Choline (B1196258) Chloride-¹³C₃ as a metabolic tracer with other common alternatives, supported by experimental data and detailed protocols to correlate metabolic flux with phenotypic outcomes.
Choline is a crucial nutrient involved in vital cellular processes, including the synthesis of phospholipids (B1166683) for cell membrane integrity, neurotransmitter production, and one-carbon metabolism. Altered choline metabolism is increasingly recognized as a hallmark of various diseases, most notably cancer. By tracing the journey of ¹³C-labeled choline through metabolic pathways, researchers can gain invaluable insights into the metabolic reprogramming that underpins disease phenotypes.
Comparative Analysis of ¹³C Tracers for Metabolic Flux Analysis
The choice of an isotopic tracer is a critical decision in designing an MFA experiment, as it directly influences the ability to resolve fluxes within specific pathways. While ¹³C-glucose and ¹³C-glutamine are the most widely used tracers for probing central carbon metabolism, Choline Chloride-¹³C₃ offers a unique advantage for investigating the intricacies of choline metabolism and its downstream effects.
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| Choline Chloride-¹³C₃ | Choline uptake and phosphorylation, Phosphatidylcholine (PC) synthesis (CDP-choline pathway), Betaine synthesis, One-carbon metabolism. | Directly interrogates the flux through key pathways of choline metabolism, which are often dysregulated in diseases like cancer. Provides insights into membrane biosynthesis and methyl donor metabolism. | Provides limited information on central carbon metabolism (glycolysis, TCA cycle) unless used in combination with other tracers. Less commonly used, leading to fewer established protocols and comparative datasets. |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, Serine synthesis, Glycogen synthesis, Fatty acid synthesis. | Provides a comprehensive overview of central carbon metabolism, as glucose is a primary energy source for most cells. Well-established tracer with extensive literature and standardized protocols. | Indirectly measures the contribution of glucose carbons to pathways intersecting with choline metabolism (e.g., serine's role in one-carbon metabolism). May not be optimal for resolving fluxes in pathways with low glucose carbon incorporation. |
| [U-¹³C₅]Glutamine | TCA cycle anaplerosis, Glutaminolysis, Amino acid metabolism, Nucleotide synthesis. | Excellent for probing TCA cycle activity and the metabolic fate of glutamine, another critical nutrient for proliferating cells. Complements ¹³C-glucose tracing to provide a more complete picture of central metabolism. | Limited direct information on choline-specific pathways. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable metabolic flux data. Below are outlined methodologies for conducting ¹³C-MFA experiments using Choline Chloride-¹³C₃ and a common alternative, [U-¹³C₆]Glucose.
Protocol 1: Choline Chloride-¹³C₃ Metabolic Flux Analysis in Mammalian Cells
This protocol is adapted from studies investigating choline metabolism in cancer cell lines.[1]
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells (e.g., MCF-7 breast cancer cells) in standard growth medium to the desired confluence (typically 70-80%).
-
One day prior to labeling, seed cells in multi-well plates at a density that will ensure exponential growth throughout the labeling period.
-
On the day of the experiment, replace the standard medium with a labeling medium containing a known concentration of Choline Chloride-¹³C₃ (e.g., 50% of total choline). The final concentration of total choline should be similar to that in the standard medium.
-
Incubate cells in the labeling medium for a predetermined time course (e.g., 24, 48, 72 hours) to achieve isotopic steady state.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell monolayer.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for analysis.
3. Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar choline metabolites.
-
Set the mass spectrometer to acquire data in full scan mode to detect all ¹³C-labeled isotopologues of choline and its downstream metabolites (e.g., phosphocholine, glycerophosphocholine, betaine).
-
Use high-resolution mass spectrometry to accurately determine the mass-to-charge ratio (m/z) and resolve different isotopologues.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Determine the Mass Isotopomer Distributions (MIDs) for choline and its metabolites.
-
Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model of choline metabolism.
-
The software will then calculate the absolute or relative metabolic fluxes through the defined reactions.
Protocol 2: [U-¹³C₆]Glucose Metabolic Flux Analysis
This is a generalized protocol for tracing central carbon metabolism.
1. Cell Culture and Isotope Labeling:
-
Follow the same initial cell culture steps as in Protocol 1.
-
Replace the standard glucose-containing medium with a labeling medium where unlabeled glucose is replaced with [U-¹³C₆]Glucose at the same concentration.
-
Incubate cells for a sufficient duration to reach isotopic steady state in central carbon metabolites (typically 8-24 hours).
2. Metabolite Extraction:
-
Follow the same quenching and extraction procedure as described in Protocol 1.
3. Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
For GC-MS analysis, derivatize the metabolites to increase their volatility.
-
Acquire data in a way that allows for the determination of the MIDs of key metabolites in glycolysis, the PPP, and the TCA cycle.
4. Data Analysis and Flux Calculation:
-
Correct the raw data for natural isotope abundance.
-
Calculate the MIDs for the measured metabolites.
-
Use MFA software with a comprehensive model of central carbon metabolism to estimate the metabolic fluxes.
Correlating Flux Data with Phenotypic Outcomes
The quantitative flux data obtained from ¹³C-MFA can be directly correlated with various cellular phenotypes, providing mechanistic insights into disease progression and treatment response.
Example Application: Choline Metabolism in Cancer
Altered choline metabolism is a well-established hallmark of many cancers, characterized by increased levels of phosphocholine. By using Choline Chloride-¹³C₃, researchers can quantify the flux through choline kinase, the enzyme responsible for phosphorylating choline.
-
Phenotypic Correlation: A higher flux through choline kinase can be correlated with increased cell proliferation rates, tumor growth in xenograft models, and resistance to certain chemotherapeutic agents.
-
Drug Development: Quantifying the on-target effect of choline kinase inhibitors by measuring the reduction in ¹³C-choline flux into phosphocholine.
Visualizing Metabolic Pathways and Workflows
To facilitate a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the choline metabolism pathway and the general workflow of a ¹³C-MFA experiment.
References
Safety Operating Guide
Proper Disposal of Choline Chloride-13C3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Choline Chloride-13C3.
This compound, a stable isotope-labeled compound, shares its chemical properties with the unlabeled form. Therefore, its disposal should be managed in accordance with the safety data sheet (SDS) for Choline Chloride. While not classified as a hazardous substance, adherence to good laboratory practices is essential.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[3][4][5]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tight-sealing safety goggles.[5] |
| Skin Protection | Gloves | Wear appropriate protective gloves.[5] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[5] | |
| Respiratory Protection | Dust Respirator | Use a dust respirator when there is a risk of generating dust.[3][4] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid generating dust and to prevent its release into the environment.[3][4][6]
1. Preparation:
-
Ensure you are wearing the proper PPE as detailed in the table above.
-
Work in a well-ventilated area to minimize the risk of inhalation.[4]
-
Have a designated, labeled waste container ready. The container should be clean, dry, and sealable.[4]
2. Collection of Waste:
-
Solid Waste: For unused or expired this compound, carefully sweep up the solid material.[5] Use dry clean-up procedures and avoid generating dust.[3][4] A vacuum cleaner fitted with a HEPA filter can also be used.[3][4] Place the collected solid into a suitable, labeled, and sealed container for disposal.[7]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should be considered contaminated. Place these items in the same designated waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6] Dispose of them as unused product.[7]
3. Final Disposal:
-
Dispose of the sealed waste container through an authorized hazardous or special waste collection point, in accordance with local regulations.[4]
-
Do not mix this compound waste with other waste streams.[6]
-
It is crucial to prevent the spillage of this compound from entering drains or water courses.[3][4][6]
Accidental Release and Spill Cleanup
In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Major Spills:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
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